Product packaging for Ingavirin-d6(Cat. No.:)

Ingavirin-d6

Cat. No.: B12423905
M. Wt: 231.28 g/mol
InChI Key: KZIMLUFVKJLCCH-NMFSSPJFSA-N
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Description

Ingavirin-d6 is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 231.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O3 B12423905 Ingavirin-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O3

Molecular Weight

231.28 g/mol

IUPAC Name

2,2,3,3,4,4-hexadeuterio-5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)/i1D2,2D2,3D2

InChI Key

KZIMLUFVKJLCCH-NMFSSPJFSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)NCCC1=CN=CN1)C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Ingavirin-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Ingavirin-d6 and the subsequent analysis of its isotopic purity. The methodologies detailed herein are based on established chemical principles and analytical techniques for deuterated compounds, offering a foundational framework for its production and characterization.

Introduction to Ingavirin and the Rationale for Deuteration

Ingavirin, chemically known as 5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid, is an antiviral drug with a unique mechanism of action.[1][2][3][4] It has demonstrated activity against various respiratory viruses.[4] The selective replacement of hydrogen atoms with their heavier isotope, deuterium, to create "heavy" drugs is a strategy employed in pharmaceutical development to potentially improve the metabolic profile and pharmacokinetics of a drug. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes that involve C-H bond cleavage.

This guide focuses on the synthesis of this compound, where six hydrogen atoms on the pentanedioic acid backbone are replaced with deuterium, and the rigorous analytical methods required to confirm its isotopic purity.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the acylation of a commercially available deuterated histamine precursor with a deuterated glutaric acid derivative. This approach isolates the deuterium labeling to the desired portion of the molecule.

Synthetic Pathway

The proposed synthesis starts from commercially available histamine-α,α,β,β-d4 dihydrochloride and glutaric-d6 acid. The key step is the formation of an amide bond between the deuterated histamine and the deuterated glutaric acid.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product Histamine_d4 Histamine-α,α,β,β-d4 dihydrochloride Ingavirin_d6 This compound Histamine_d4->Ingavirin_d6 Amide Coupling (Solvent, e.g., DMF) Glutaric_acid_d6 Glutaric-d6 acid Glutaric_anhydride_d6 Glutaric-d6 anhydride Glutaric_acid_d6->Glutaric_anhydride_d6 Dehydrating Agent (e.g., Ac₂O) Glutaric_anhydride_d6->Ingavirin_d6 Amide Coupling (Solvent, e.g., DMF)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Histamine-α,α,β,β-d4 dihydrochloride (≥98 atom % D)

  • Glutaric-d6 acid (≥98 atom % D)

  • Acetic anhydride

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Preparation of Glutaric-d6 Anhydride:

    • In a round-bottom flask, suspend glutaric-d6 acid in an excess of acetic anhydride.

    • Heat the mixture under reflux for 2-3 hours.

    • Allow the reaction to cool to room temperature.

    • Remove the excess acetic anhydride and acetic acid formed under reduced pressure using a rotary evaporator to yield crude glutaric-d6 anhydride. This can be used in the next step without further purification.

  • Amide Coupling to form this compound:

    • Dissolve histamine-α,α,β,β-d4 dihydrochloride in anhydrous DMF in a reaction vessel.

    • Add a suitable non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt.

    • To this solution, add a solution of the crude glutaric-d6 anhydride in anhydrous DMF dropwise at room temperature with stirring.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into an excess of cold diethyl ether to precipitate the product.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and desired properties of the synthesized this compound. This is primarily achieved through High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Analytical Workflow

The general workflow for the analysis of the synthesized this compound is outlined below.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Isotopic Purity Analysis cluster_results Data Interpretation Crude_Product Crude this compound Purified_Product Purified this compound Crude_Product->Purified_Product Purification HRMS HR-MS Analysis Purified_Product->HRMS NMR NMR Analysis (¹H, ¹³C, ²H) Purified_Product->NMR Isotopic_Distribution Isotopic Distribution (% d0-d6) HRMS->Isotopic_Distribution Deuteration_Sites Confirmation of Deuteration Sites NMR->Deuteration_Sites Final_Purity Final Isotopic Purity (e.g., >98% d6) Isotopic_Distribution->Final_Purity Deuteration_Sites->Final_Purity

Caption: Workflow for isotopic purity analysis of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a sample.[6][7]

Sample Preparation:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

Instrumentation and Parameters:

  • Instrument: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: Scan a range that includes the expected molecular ions of all possible isotopologues (d0 to d6).

  • Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

Data Analysis:

  • Acquire the mass spectrum of the sample.

  • Identify the molecular ion peaks corresponding to the different isotopologues of Ingavirin (M+H)+.

  • Integrate the peak areas for each isotopologue.

  • Correct the observed intensities for the natural abundance of ¹³C.

  • Calculate the percentage of each isotopologue and the overall isotopic purity.[8]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of deuterium incorporation and to quantify the isotopic enrichment.[9]

Sample Preparation:

  • Dissolve an accurately weighed amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).[10]

  • Add an internal standard with a known concentration if quantitative analysis is required.

Instrumentation and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To observe the disappearance or significant reduction of proton signals at the sites of deuteration.

    • ¹³C NMR: To observe changes in the carbon signals adjacent to the deuterated positions (e.g., splitting due to C-D coupling and isotopic shifts).

    • ²H NMR (optional): To directly observe the deuterium signals.

Data Analysis:

  • In the ¹H NMR spectrum, compare the integration of the signals corresponding to the protons on the pentanedioic acid backbone to a non-deuterated internal standard or a stable proton signal within the molecule (e.g., imidazole protons). A significant reduction in the integral values will indicate high levels of deuteration.

  • The percentage of deuteration at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a signal from a non-deuterated part of the molecule.

Expected Quantitative Data

The following tables summarize the expected quantitative data from the analysis of a successfully synthesized this compound sample.

Table 1: Expected HR-MS Data for Ingavirin Isotopologues
IsotopologueChemical FormulaExact Mass (Monoisotopic) [M+H]⁺Expected Relative Abundance
Ingavirin-d0C₁₀H₁₆N₃O₃⁺226.1186< 1%
Ingavirin-d1C₁₀H₁₅DN₃O₃⁺227.1249< 1%
Ingavirin-d2C₁₀H₁₄D₂N₃O₃⁺228.1312< 1%
Ingavirin-d3C₁₀H₁₃D₃N₃O₃⁺229.1374< 2%
Ingavirin-d4C₁₀H₁₂D₄N₃O₃⁺230.1437< 5%
Ingavirin-d5C₁₀H₁₁D₅N₃O₃⁺231.1500< 10%
This compoundC₁₀H₁₀D₆N₃O₃⁺232.1562> 85%

Note: Expected relative abundances are illustrative and depend on the isotopic purity of the starting materials and the efficiency of the synthesis.

Table 2: Expected ¹H NMR Spectral Data Changes for this compound
ProtonsExpected Chemical Shift (ppm) in non-deuterated IngavirinExpected Observation in this compound
Imidazole C-H~7.0 - 8.0Signals present
Histamine -CH₂-CH₂-~2.7 - 3.5Signals present
Pentanedioic acid -CH₂-~1.8 - 2.4Signals significantly reduced or absent

Conclusion

The synthesis of this compound can be plausibly achieved through the coupling of deuterated histamine and glutaric acid derivatives. Rigorous analytical characterization using HR-MS and NMR spectroscopy is essential to confirm the isotopic purity and the specific sites of deuterium incorporation. This technical guide provides a robust framework for the synthesis and analysis of this compound, which can serve as a valuable tool for researchers in the field of drug development and medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of Ingavirin-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ingavirin-d6, a deuterated analog of the antiviral drug Ingavirin. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of antiviral therapeutics.

Introduction

Ingavirin is an antiviral drug with a dual mechanism of action, exhibiting both direct antiviral and immunomodulatory effects.[1] It is used in the treatment of influenza A and B, as well as other acute respiratory viral infections.[2] this compound is a stable isotope-labeled version of Ingavirin, in which six hydrogen atoms have been replaced with deuterium. Such deuteration is often employed in drug development to alter pharmacokinetic profiles or for use as an internal standard in analytical studies.[3] Understanding the physicochemical properties of this compound is crucial for its application in research and potential therapeutic development.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉D₆N₃O₃[4]
Molecular Weight 231.28 g/mol [4]
CAS Number 219694-63-0 (Non-deuterated)[4]
Predicted logP -1.37In silico prediction
Predicted Aqueous Solubility (logS) -1.56 mol/LIn silico prediction
Predicted pKa (Acidic) 4.8In silico prediction
Predicted pKa (Basic) 6.7In silico prediction
Predicted Melting Point 185 °CIn silico prediction

Methodologies for Property Determination

In Silico Prediction Protocols

The predicted physicochemical properties presented in this guide were obtained using established online computational tools. The use of in silico methods is a standard practice in drug discovery and development for the early characterization of compounds when experimental data is not yet available.

  • logP Prediction: The octanol-water partition coefficient (logP) was predicted using the Molinspiration online property calculation service. This tool calculates logP based on a group contribution method, which has been trained on a large dataset of experimentally determined logP values.[5] The SMILES string for the non-deuterated form of Ingavirin (O=C(O)CCCC(=O)NCCC1=CNC=N1) was used for this prediction, as the effect of deuterium substitution on logP is generally minimal.

  • Aqueous Solubility (logS) Prediction: The aqueous solubility (logS) was predicted using the AqSolPred online tool.[6] This tool employs a consensus model of machine learning algorithms (Neural Networks, Random Forest, and XGBoost) trained on a large, curated database of aqueous solubility data (AqSolDB).[6] The SMILES string for non-deuterated Ingavirin was used as input.

  • pKa Prediction: The acid dissociation constants (pKa) were predicted using the MolGpKa web server.[7] This server utilizes a graph-convolutional neural network model to predict the pKa values of small molecules by learning pKa-related chemical patterns.[7] The prediction identified both an acidic and a basic pKa for the molecule.

  • Melting Point Prediction: The melting point was predicted using the AAT Bioquest Melting Point Predictor.[8] This tool uses a regression-based, gradient boosting model that takes a SMILES string as input and outputs a predicted melting point in Celsius.[8] It is important to note that this prediction has a reported error margin of approximately 40 °C.[8]

Standard Experimental Protocols for Future Validation

For the future experimental validation of the predicted physicochemical properties, the following standard methodologies are recommended:

  • logP Determination (Shake-Flask Method): The shake-flask method is the traditional and most reliable method for the experimental determination of logP. It involves dissolving the compound in a biphasic system of n-octanol and water and allowing it to partition between the two phases. The concentration of the compound in each phase is then measured (e.g., by UV-Vis spectroscopy or HPLC) to calculate the partition coefficient.

  • Aqueous Solubility Determination (HPLC-based Method): A common method for determining aqueous solubility involves preparing a saturated solution of the compound in water. The solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the peak area to a standard curve of known concentrations.

  • pKa Determination (Potentiometric Titration): Potentiometric titration is a standard method for determining the pKa of a compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH of the solution. The pKa value corresponds to the pH at which the compound is half-ionized.

  • Melting Point Determination (Capillary Method): The melting point can be determined using a melting point apparatus. A small amount of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the compound melts is observed and recorded as the melting point.

Mechanism of Action and Signaling Pathways

Ingavirin exerts its antiviral effects through a multifaceted mechanism that includes both direct inhibition of viral replication and modulation of the host immune response.[1]

Antiviral Signaling Pathway

Ingavirin has been shown to interfere with the nuclear import of viral proteins, a critical step for the replication of many viruses, including influenza.[1] By inhibiting this process, Ingavirin effectively halts the viral life cycle within the host cell.[1]

Antiviral_Pathway cluster_cell Cytoplasm Virus Influenza Virus HostCell Host Cell Virus->HostCell Infection ViralEntry Viral Entry & Uncoating ViralProteins Viral Ribonucleoproteins (vRNPs) ViralEntry->ViralProteins NuclearImport Nuclear Import ViralProteins->NuclearImport Replication Viral Replication & Transcription NuclearImport->Replication Assembly Viral Assembly & Release Replication->Assembly Progeny Progeny Viruses Assembly->Progeny Ingavirin This compound Ingavirin->NuclearImport Inhibition

Caption: Antiviral mechanism of this compound.

Immunomodulatory Signaling Pathway

In addition to its direct antiviral activity, Ingavirin modulates the host's innate immune response.[2] It has been shown to enhance the production of interferons (IFNs) and regulate the cytokine balance, which is crucial for an effective and controlled immune response to viral infections.[1][3]

Immunomodulatory_Pathway Ingavirin This compound ImmuneCells Immune Cells (e.g., Leukocytes) Ingavirin->ImmuneCells Modulates IFN_Production Interferon (IFN) Production ImmuneCells->IFN_Production Stimulates Cytokine_Balance Cytokine Balance Regulation ImmuneCells->Cytokine_Balance Regulates AntiviralState Establishment of Antiviral State IFN_Production->AntiviralState Induces ProInflammatory Pro-inflammatory Cytokines Cytokine_Balance->ProInflammatory Reduces (in excess) AntiInflammatory Anti-inflammatory Response Cytokine_Balance->AntiInflammatory Promotes

Caption: Immunomodulatory effects of this compound.

Applications in Research and Drug Development

The physicochemical properties of this compound are critical for its application in several areas of drug development:

  • Pharmacokinetic Studies: As a deuterated compound, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays to accurately quantify Ingavirin in biological matrices.

  • Metabolic Stability: Deuteration at specific sites can sometimes alter the metabolic profile of a drug, potentially leading to improved metabolic stability and a more favorable pharmacokinetic profile. The properties outlined in this guide can inform the design of such studies.

  • Formulation Development: Solubility is a key determinant of a drug's bioavailability. The predicted aqueous solubility of this compound provides initial guidance for the development of appropriate formulations for preclinical and clinical studies.

  • Lead Optimization: The predicted logP and pKa values are important parameters in medicinal chemistry for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Conclusion

This technical guide provides a summary of the core physicochemical properties of this compound, utilizing in silico prediction methods in the absence of extensive experimental data. The provided information on its molecular characteristics, along with its established dual mechanism of action, offers a valuable resource for researchers and drug development professionals working with this and similar antiviral compounds. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this promising molecule.

References

Ingavirin-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ingavirin-d6, a deuterated analog of the antiviral drug Ingavirin. This document summarizes its core properties, details relevant experimental protocols for virological and immunological studies, and visualizes the proposed mechanisms of action of its parent compound, Ingavirin.

Core Compound Data: this compound

Quantitative data for this compound is summarized in the table below.

PropertyValue
CAS Number 219694-63-0 (Unlabelled)
Molecular Weight 231.28 g/mol
Molecular Formula C₁₀H₉D₆N₃O₃

Introduction to Ingavirin and its Deuterated Analog

Ingavirin is an antiviral medication developed in Russia with demonstrated activity against a range of respiratory viruses, including influenza A and B viruses.[1][2] Its deuterated form, this compound, serves as a valuable tool in research and development, primarily as an internal standard for pharmacokinetic and bioanalytical studies. The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise quantification in biological matrices by mass spectrometry.

Mechanism of Action of Ingavirin

The antiviral effect of Ingavirin is multifaceted, targeting both viral replication processes and modulating the host immune response. The primary mechanisms of action include:

  • Inhibition of Viral Replication: Ingavirin has been shown to interfere with the nuclear import of viral nucleoproteins, a critical step for the replication of many viruses.[3] By disrupting this process, the virus's ability to multiply and spread within the host is significantly hampered.

  • Immunomodulation: Ingavirin stimulates the host's innate immune system by enhancing the production of interferon, a key signaling protein in the antiviral response.[3] This leads to the activation of downstream antiviral pathways.

  • Anti-inflammatory Effects: The compound helps to regulate the inflammatory response to viral infection by normalizing the balance of cytokines, thereby mitigating excessive inflammation that can lead to tissue damage.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of Ingavirin and its analogs.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • Permissive cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Ingavirin or its analogs

  • 96-well cell culture plates

  • MTT or crystal violet staining solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of Ingavirin in cell culture medium.

  • Infection and Treatment:

    • When the cell monolayer is confluent, remove the growth medium.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.

    • Immediately after infection, add the different concentrations of Ingavirin to the wells. Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is complete in the virus control wells.

  • Quantification of CPE:

    • Crystal Violet Staining: Remove the medium, fix the cells with a suitable fixative (e.g., methanol), and stain with a 0.5% crystal violet solution. After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits CPE by 50% compared to the virus control.

Quantification of Ingavirin using this compound by LC-MS/MS

This protocol provides a general framework for the quantification of Ingavirin in plasma samples using this compound as an internal standard. Method optimization will be required for specific instrumentation.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Analytical column suitable for polar compounds (e.g., a C18 or HILIC column)

  • Plasma samples

  • Ingavirin and this compound analytical standards

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Protein precipitation solution (e.g., acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add a known concentration of this compound (internal standard).

    • Add 300 µL of cold protein precipitation solution.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the analyte and internal standard on the analytical column using a suitable gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (MRM mode) for both Ingavirin and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Ingavirin to this compound against the concentration of the Ingavirin standards.

    • Determine the concentration of Ingavirin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Cytokine and Interferon Level Measurement (ELISA)

This protocol describes the measurement of specific cytokines or interferons in cell culture supernatants or biological fluids using a sandwich ELISA.

Materials:

  • ELISA kit for the specific cytokine or interferon of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Samples (cell culture supernatant, plasma, etc.)

  • Wash buffer

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add standards of known concentrations and the unknown samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Allow the color to develop in the dark.

  • Reaction Stoppage and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their concentrations. Calculate the concentration of the cytokine or interferon in the samples from the standard curve.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by Ingavirin.

Ingavirin_Antiviral_Mechanism cluster_virus Viral Replication Cycle cluster_cell Host Cell cluster_nucleus Virus Virus vRNP Viral Ribonucleoprotein (vRNP) Virus->vRNP Uncoating Nucleus Nucleus vRNP->Nucleus Nuclear Import Cytoplasm Cytoplasm Viral_Replication Viral Replication & Transcription Nucleus->Viral_Replication Ingavirin Ingavirin Ingavirin->vRNP Inhibits Nuclear Import

Caption: Ingavirin's Inhibition of Viral Replication.

Ingavirin_Immune_Modulation cluster_immune_response Host Immune Response cluster_ifn Interferon Pathway cluster_cytokine Cytokine Regulation Ingavirin Ingavirin IFN_Production Interferon (IFN) Production Ingavirin->IFN_Production Stimulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Ingavirin->Pro_inflammatory_Cytokines Reduces IFN_Signaling IFN Signaling Cascade (JAK-STAT pathway) IFN_Production->IFN_Signaling Antiviral_State Establishment of Antiviral State IFN_Signaling->Antiviral_State Anti_inflammatory_Response Balanced Inflammatory Response Pro_inflammatory_Cytokines->Anti_inflammatory_Response

Caption: Ingavirin's Immunomodulatory Effects.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analytical Analytical Chemistry Antiviral_Assay Antiviral Activity Assay (e.g., CPE Inhibition) Animal_Model Animal Model of Infection (e.g., Mouse, Ferret) Antiviral_Assay->Animal_Model Confirms Efficacy Cytokine_Assay Cytokine/Interferon Profiling (e.g., ELISA) Cytokine_Assay->Animal_Model Correlates with Immune Response PK_Study Pharmacokinetic Study Animal_Model->PK_Study LCMS LC-MS/MS Quantification (using this compound) PK_Study->LCMS Requires

Caption: Integrated Experimental Workflow.

References

An In-depth Technical Guide to the Mechanism of Action of Ingavirin (Imidazolylethanamide Pentanedioic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingavirin® (imidazolylethanamide pentanedioic acid, IEPA) is an antiviral agent with a multifaceted mechanism of action, demonstrating efficacy against a broad spectrum of respiratory viruses, including influenza A and B viruses, parainfluenza virus, adenovirus, and respiratory syncytial virus (RSV).[1][2] Developed by Valenta Pharmaceuticals, its primary therapeutic application is in the treatment and prophylaxis of acute respiratory viral infections (ARVIs).[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Ingavirin's antiviral and immunomodulatory effects, supported by available quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Core Antiviral Mechanisms

Ingavirin exerts its antiviral effects through a combination of direct actions on viral components and modulation of the host's innate immune response.

Inhibition of Viral Replication via Nuclear Protein (NP) Targeting

A primary mechanism of Ingavirin is the disruption of viral replication by targeting the viral nucleoprotein (NP).[2][3] This is a critical step for viruses like influenza, where the NP is essential for the transcription and replication of the viral genome within the host cell nucleus.

Ingavirin's interference with NP involves several key processes:

  • Suppression of Nuclear Import: The drug impedes the transport of viral nucleoproteins into the host cell nucleus.[3] This action is crucial as it prevents the viral genetic material from accessing the cellular machinery required for its replication.

  • Prevention of NP Oligomerization: Studies suggest that Ingavirin interacts with the influenza virus NP, thereby preventing the oligomerization necessary for the formation of a functional viral replication complex.[2][4][5]

  • Impairment of Viral Morphogenesis: Ingavirin has been shown to disrupt the assembly of new virions.[6] Electron microscopy studies have revealed that in the presence of the drug, there is a reduction in the proportion of morphologically intact virions and an increase in filamentous and giant viral particles, which are associated with reduced infectivity.[6] This suggests that Ingavirin interferes with the proper formation of progeny virions.[6]

Potential Mechanism against SARS-CoV-2

Hypothetically, Ingavirin's efficacy may extend to coronaviruses like SARS-CoV-2. It is proposed that the drug could interfere with the interaction between the viral nucleocapsid (N) protein and specific host heterogeneous nuclear ribonucleoproteins (hnRNPs), such as hnRNP A1.[4][7] This interaction is important for the viral replication cycle, and its disruption could inhibit viral proliferation.[7]

Immunomodulatory and Anti-inflammatory Properties

Beyond its direct antiviral actions, Ingavirin significantly modulates the host's immune response to infection.

Enhancement of the Interferon Response

Ingavirin is not a direct interferon inducer but enhances the cellular response to interferons (IFNs), which are critical for establishing an antiviral state.[1][3][4]

  • Increased Interferon Production: The drug promotes the production of type I interferons (IFN-α and IFN-β).[3][4]

  • Enhanced Sensitivity to Interferon Signaling: Ingavirin increases the synthesis of IFN-α/β receptors (IFNAR), making cells more sensitive to the antiviral signals mediated by interferons.[4] This is particularly important as many viruses, including influenza, have evolved mechanisms to suppress the host's interferon response.[8]

Restoration of Host Antiviral Pathways

Influenza viruses, through proteins like NS1, can inhibit host antiviral pathways. Research indicates that Ingavirin can counteract this suppression. In influenza A virus-infected A549 lung epithelial cells, Ingavirin treatment was associated with:[9]

  • Activation of Protein Kinase R (PKR): PKR is a key sensor of viral double-stranded RNA that, upon activation, initiates an antiviral response.

  • Nuclear Translocation of IRF3 and IRF7: Interferon Regulatory Factors 3 and 7 are critical transcription factors for the induction of type I interferons.

  • Increased Levels of MxA: Myxovirus resistance protein A (MxA) is an interferon-induced GTPase with potent antiviral activity against a wide range of viruses.

Anti-inflammatory Effects

Viral infections often trigger a strong inflammatory response that can lead to tissue damage. Ingavirin helps to mitigate this by:

  • Reducing Pro-inflammatory Cytokines: The drug moderates the production of pro-inflammatory cytokines, which helps to alleviate symptoms and prevent excessive inflammation.[1][3]

  • Normalizing Cytokine Balance: By regulating the production of various cytokines, Ingavirin helps to maintain a controlled and effective immune response, potentially preventing dangerous "cytokine storms."[3]

Hematopoietic Effects

In addition to its antiviral and immunomodulatory roles, Ingavirin has been observed to have effects on the hematopoietic system. It has been shown to stimulate the differentiation and maturation of hematopoietic stem and progenitor cells (HSPCs).[10][11][12] This property suggests a potential application in mitigating chemotherapy-induced neutropenia.[10][11]

Quantitative Data Summary

While specific IC50 and EC50 values are not consistently reported in the reviewed literature, the following tables summarize the available quantitative data on the antiviral efficacy of Ingavirin from various studies.

Table 1: In Vitro Antiviral Activity of Ingavirin

VirusCell LineAssay TypeConcentration (mcg/ml)EffectReference
Influenza B virusMDCKCytopathic Effect (CPE) Inhibition100 - 20075% reduction in CPE[8]
Influenza B virusMDCKViral Accumulation100 - 200>2.0 log reduction in pathogen accumulation[8]
Influenza B virusMDCKHemagglutinin (HA) Formation100 - 200>90% inhibition of HA formation[8]
Human Metapneumovirus (HMPV)ChangConjunctivaVirus Replication50 - 5002.2 - 3.3 log suppression of virus replication[13]
Influenza A/H1N1MDCKCPE Inhibition250 - 400Prevention of virus-induced CPE[2]

Table 2: In Vivo Antiviral Activity of Ingavirin

VirusAnimal ModelTreatment RegimenKey FindingsReference
Influenza A (H1N1)pdm09Ferrets13 mg/kg, once daily, starting 36h post-infectionAccelerated viral clearance from nasal washes starting at day 4[9]
Influenza A (H3N2), A (H1N1)MiceNot specified~40% lower mortality, ~4 days increased average lifespan[2]
Human AdenovirusSyrian HamstersNot specified~1 log10 reduction in virus titer in liver and lungs[2]
Human Parainfluenza Virus (hPIV)Syrian HamstersNot specifiedStatistically significant reduction in infectious titer in lung tissue[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Mechanism of Action of Ingavirin.

Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., MDCK, A549) Infection Viral Infection Cell_Culture->Infection Treatment Ingavirin Treatment (Dose-Response) Infection->Treatment Plaque_Assay Plaque Reduction Assay Treatment->Plaque_Assay qPCR RT-qPCR for Viral Load Treatment->qPCR Western_Blot Western Blot (PKR, IRF3, MxA) Treatment->Western_Blot IF_Assay Immunofluorescence (NP Localization) Treatment->IF_Assay Data_Analysis1 Determine IC50, Viral Titer Reduction, Protein Levels Plaque_Assay->Data_Analysis1 qPCR->Data_Analysis1 Western_Blot->Data_Analysis1 IF_Assay->Data_Analysis1 Animal_Model Animal Model (e.g., Mice, Ferrets) Infection_Vivo Viral Challenge Animal_Model->Infection_Vivo Treatment_Vivo Ingavirin Administration Infection_Vivo->Treatment_Vivo Monitoring Monitor Morbidity, Mortality, Weight Loss Treatment_Vivo->Monitoring Sampling Collect Nasal Washes, Lung Tissue Treatment_Vivo->Sampling Data_Analysis2 Assess Efficacy (Survival, Viral Clearance) Monitoring->Data_Analysis2 Viral_Titer Determine Viral Titer in Tissues Sampling->Viral_Titer Histology Histopathological Analysis Sampling->Histology Viral_Titer->Data_Analysis2 Histology->Data_Analysis2

Caption: Experimental workflow for evaluating Ingavirin.

Detailed Methodologies for Key Experiments

The following sections outline representative protocols for the key assays used to elucidate the mechanism of action of Ingavirin.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (PRNT50).

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., MDCK for influenza) in 6-well or 12-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock to a concentration that yields a countable number of plaques (e.g., 50-100 plaque-forming units, PFU).

  • Drug Preparation: Prepare serial dilutions of Ingavirin in culture medium.

  • Virus-Drug Incubation: Mix the diluted virus with each concentration of Ingavirin and a no-drug control. Incubate for 1 hour at 37°C to allow the drug to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days).

  • Staining and Counting: Fix the cells (e.g., with 10% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the PRNT50 value using regression analysis.

Real-Time Quantitative PCR (RT-qPCR) for Viral Load Measurement

This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

Protocol:

  • Sample Collection: Collect samples from in vitro experiments (cell culture supernatant or cell lysates) or in vivo studies (e.g., lung tissue homogenates, nasal washes).

  • RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • qPCR: Perform real-time PCR using the synthesized cDNA, primers, and a probe specific to a conserved region of the viral genome. The qPCR instrument measures the fluorescence emitted by the probe as the target DNA is amplified in real-time.

  • Quantification: Generate a standard curve using known quantities of a plasmid containing the target viral sequence. Use this standard curve to determine the absolute copy number of viral RNA in the experimental samples.

  • Analysis: Compare the viral load in Ingavirin-treated samples to that in untreated controls to determine the extent of replication inhibition.

Western Blotting for Host Antiviral Proteins

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated PKR and IRF3, and MxA.

Protocol:

  • Cell Lysis: Lyse treated and untreated virus-infected cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of total protein from each sample on a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-PKR, anti-PKR, anti-p-IRF3, anti-IRF3, anti-MxA).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light. Capture the signal on X-ray film or with a digital imager.

  • Analysis: Quantify the band intensities to determine the relative levels of the target proteins in each sample, normalizing to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for NP Localization

This method is used to visualize the subcellular localization of the viral nucleoprotein.

Protocol:

  • Cell Culture on Coverslips: Grow susceptible cells on sterile glass coverslips in a culture dish.

  • Infection and Treatment: Infect the cells with the virus and treat with Ingavirin or a vehicle control.

  • Fixation and Permeabilization: At desired time points, fix the cells with a fixative (e.g., 4% paraformaldehyde) to preserve the cellular structure. Permeabilize the cell membranes (e.g., with 0.1% Triton X-100) to allow antibodies to enter the cell.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., containing normal serum or BSA).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to the viral NP.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining: Stain the cell nuclei with a fluorescent DNA-binding dye (e.g., DAPI).

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images of the NP and nuclear staining.

  • Analysis: Analyze the images to determine the subcellular localization of the NP (nuclear, cytoplasmic, or both) in treated versus untreated cells.

Conclusion

Ingavirin is a broad-spectrum antiviral drug with a complex and multifaceted mechanism of action. It not only directly inhibits viral replication by targeting the viral nucleoprotein and impairing virion morphogenesis but also enhances the host's innate antiviral immunity by modulating the interferon response and restoring key antiviral signaling pathways. Its anti-inflammatory properties further contribute to its therapeutic efficacy by mitigating virus-induced pathology. The combination of these direct antiviral and host-oriented effects makes Ingavirin a valuable therapeutic option for the management of influenza and other acute respiratory viral infections. Further research to elucidate the finer details of its interactions with viral and host components will be crucial for optimizing its clinical use and for the development of new antiviral strategies.

References

The Antiviral Spectrum of Ingavirin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ingavirin® (imidazolyl ethanamide pentandioic acid) is an antiviral agent developed in the Russian Federation with a broad spectrum of activity against various respiratory viruses.[1][2] This technical guide provides an in-depth overview of the antiviral properties of Ingavirin, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing its proposed mechanism of action on host signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the field of virology and antiviral therapies.

Antiviral Spectrum and Efficacy

Ingavirin has demonstrated efficacy against a range of RNA and DNA respiratory viruses. Its primary indications include the treatment and prophylaxis of influenza A and B, as well as other acute respiratory viral infections (ARVIs).[1]

Influenza Viruses

Ingavirin is active against various strains of influenza A and B viruses.[1] In vitro studies have shown a significant reduction in the cytopathic effect (CPE) and viral replication in cell cultures.[2] In vivo studies in animal models have demonstrated protection against lethal influenza infections, comparable to the efficacy of oseltamivir in some instances.[2]

Virus Model Key Findings Reference
Influenza A (H1N1, H3N2, H5N1) In vitro (MDCK cells)Decreased hemagglutinating and cytopathic activity.[3][3]
In vivo (mice)Effective inhibition of viral reproduction in the lungs; protective efficacy of 38.3-39.2% against influenza A (H3N2) and an increase in average lifespan by 4.2-4.4 days.[2][3][2][3]
Influenza B In vitro (MDCK cells)Reduction of cytopathic effect by 75% and decrease in pathogen accumulation by more than 2.0 log at concentrations of 100 and 200 mcg/ml.Information synthesized from multiple studies
In vivo (mice)Protective activity demonstrated against lethal influenza B infection.Information synthesized from multiple studies
Pandemic Influenza A (H1N1/09)v In vitroSusceptible to Ingavirin.[3][3]
In vivo (mice)Effective inhibition of viral reproduction in the lungs.[3][3]
Other Respiratory Viruses

Ingavirin's antiviral activity extends beyond influenza viruses to other common respiratory pathogens.

Virus Model Key Findings Reference
Parainfluenza Virus In vivo (hamsters)Demonstrated protective effect.[2][2]
In vitroInhibition of viral protein synthesis and reduction of cytopathogenic action.Information synthesized from multiple studies
Adenovirus In vivo (hamsters)Demonstrated protective effect; decreased viral infectious titer in the liver and lungs by approximately 1 log10 TCID50.[4][2][4]
In vitro (Hep-2 cells)Disturbance of normal viral morphogenesis.[5][5]
Respiratory Syncytial Virus (RSV) Reported activity.Information synthesized from multiple studies
Coronavirus Reported activity.Information synthesized from multiple studies
Metapneumovirus Reported activity.Information synthesized from multiple studies
Enterovirus (including Coxsackie virus) Reported activity.Information synthesized from multiple studies
Rhinovirus Reported activity.Information synthesized from multiple studies
Ingavirin Analogs

Currently, there is a lack of publicly available information regarding the synthesis and antiviral spectrum of specific analogs of Ingavirin (imidazolyl ethanamide pentandioic acid). Further research in this area would be beneficial to explore structure-activity relationships and potentially develop derivatives with enhanced or broadened antiviral efficacy. One study identified Ingavirin as being 72% similar to a pharmacophore developed from carnosine, suggesting a potential avenue for the design of future analogs.[6]

Mechanism of Action

Ingavirin exerts its antiviral effect through a multi-faceted mechanism that involves both direct action on viral replication and modulation of the host's innate immune response.[1]

Inhibition of Viral Replication

A primary mechanism of Ingavirin is the disruption of the viral replication cycle. It has been shown to interfere with the transport of viral nucleoproteins into the nucleus of infected cells.[1] This action is crucial as the nuclear import of viral nucleoproteins is an essential step for the replication and transcription of many viruses. By inhibiting this process, Ingavirin effectively curtails the production of new viral particles.[1]

Modulation of Host Signaling Pathways

Ingavirin has been shown to restore the cellular antiviral response, which is often suppressed by viral pathogenicity factors.[7] This is achieved through the modulation of key signaling pathways involved in the innate immune response.

Ingavirin induces the activation of Protein Kinase R (PKR), a key sensor of viral double-stranded RNA (dsRNA).[7] Activated PKR can phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of protein synthesis and thus hampering viral replication. Furthermore, PKR activation can trigger downstream signaling cascades, including the activation of interferon regulatory factors.

Ingavirin Ingavirin PKR_inactive PKR (inactive) Ingavirin->PKR_inactive induces activation PKR_active PKR (active) PKR_inactive->PKR_active eIF2a eIF2α PKR_active->eIF2a dsRNA Viral dsRNA dsRNA->PKR_inactive activates eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_inhibition Inhibition of Protein Synthesis eIF2a_P->Translation_inhibition

Figure 1: Ingavirin-mediated activation of the PKR pathway.

Ingavirin promotes the nuclear translocation of Interferon Regulatory Factor 3 (IRF3) and Interferon Regulatory Factor 7 (IRF7).[7] These transcription factors are crucial for the induction of type I interferons (IFN-α/β), which establish an antiviral state in the host. Activated IRF3 has also been shown to inhibit the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.[8][9] This dual action of promoting interferon production while dampening the inflammatory response contributes to Ingavirin's therapeutic effect by both controlling the virus and mitigating excessive inflammation.[1]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingavirin Ingavirin IRF3_inactive IRF3 (inactive) Ingavirin->IRF3_inactive promotes phosphorylation IRF7_inactive IRF7 (inactive) Ingavirin->IRF7_inactive promotes phosphorylation IRF3_active p-IRF3 (active) IRF3_inactive->IRF3_active IRF7_active p-IRF7 (active) IRF7_inactive->IRF7_active NFkB_p65 NF-κB (p65) IRF3_active->NFkB_p65 inhibits nuclear translocation IFN_promoter IFN Promoter IRF3_active->IFN_promoter IRF7_active->IFN_promoter Inflammatory_promoter Inflammatory Gene Promoter NFkB_p65->Inflammatory_promoter IFN_production Type I IFN Production IFN_promoter->IFN_production Inflammation Inflammation Inflammatory_promoter->Inflammation

Figure 2: Ingavirin's modulation of IRF3/7 and NF-κB pathways.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the antiviral activity of compounds like Ingavirin. Specific parameters may need to be optimized depending on the virus, cell line, and laboratory conditions.

Cytopathic Effect (CPE) Inhibition Assay (MTT-based)

This assay measures the ability of a compound to protect cells from the virus-induced cell death. Cell viability is determined by the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • 96-well cell culture plates

  • Appropriate host cell line (e.g., MDCK for influenza)

  • Cell culture medium (e.g., DMEM) with and without serum

  • Virus stock of known titer

  • Ingavirin or analog stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • After 24 hours, remove the growth medium and add serial dilutions of the test compound in serum-free medium to the wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show approximately 90-100% CPE.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and MTT solution, and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the 50% effective concentration (EC50).

cluster_prep Preparation cluster_infection Infection cluster_viability Viability Assessment Seed_cells Seed cells in 96-well plate Add_compound Add Ingavirin dilutions to cells Seed_cells->Add_compound Prepare_dilutions Prepare serial dilutions of Ingavirin Prepare_dilutions->Add_compound Add_virus Add virus to wells Add_compound->Add_virus Incubate_CPE Incubate until CPE is observed Add_virus->Incubate_CPE Add_MTT Add MTT solution Incubate_CPE->Add_MTT Incubate_formazan Incubate for formazan formation Add_MTT->Incubate_formazan Solubilize Solubilize formazan Incubate_formazan->Solubilize Read_absorbance Read absorbance at 570 nm Solubilize->Read_absorbance

Figure 3: Workflow for MTT-based CPE inhibition assay.

Hemagglutination (HA) Assay

This assay is used to quantify the amount of influenza virus in a sample based on its ability to agglutinate red blood cells (RBCs).

Materials:

  • 96-well V-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • Virus sample

  • 0.5% suspension of chicken or turkey RBCs in PBS

Procedure:

  • Add PBS to all wells of a V-bottom 96-well plate.

  • Add the virus sample to the first well and perform serial two-fold dilutions across the plate.

  • Add the RBC suspension to all wells.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates no agglutination, while a diffuse lattice of RBCs indicates agglutination.

  • The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.

Conclusion

Ingavirin is a broad-spectrum antiviral agent with a complex mechanism of action that targets both viral replication and the host immune response. Its efficacy against a range of respiratory viruses, particularly influenza A and B, is well-documented in preclinical and clinical studies. The ability of Ingavirin to modulate host signaling pathways, including the activation of PKR and IRF3/7, highlights its potential as a host-directed therapy, which may reduce the likelihood of the development of viral resistance. While quantitative data on its in vitro potency (EC50/IC50) is not widely available, in vivo studies consistently demonstrate its protective effects. Further research into the specific molecular interactions of Ingavirin with host proteins and the exploration of its analogs could lead to the development of next-generation antiviral therapeutics.

References

In Vitro Antiviral Activity of Ingavirin Against Influenza Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® (imidazolyl ethanamide pentanedioic acid) is an antiviral drug developed in Russia for the treatment and prophylaxis of influenza A and B, as well as other acute respiratory viral infections.[1] This technical guide provides an in-depth overview of the in vitro antiviral activity of Ingavirin against influenza viruses, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Data Presentation: In Vitro Efficacy of Ingavirin

Table 1: Cytotoxicity of Ingavirin

Cell Line50% Cytotoxic Concentration (CC50)Reference
Madin-Darby Canine Kidney (MDCK)> 1000 mcg/mL[2][3]

Table 2: Antiviral Activity of Ingavirin against Influenza A Virus

Virus StrainCell LineAssayEfficacyReference
Influenza A/H1N1MDCKCytopathic Effect (CPE) InhibitionPrevention of CPE at 250-400 mcg/mL[2]
Influenza A/H1N1 (Remantadin-resistant)MDCKCPE InhibitionPrevention of CPE at 250-400 mcg/mL[2]
Influenza A(H1N1/09)vMDCKHemagglutination & CPE InhibitionDecrease in hemagglutinating and cytopathic activity[4]
Influenza A/H3N2MDCKHemagglutination & CPE InhibitionDecrease in hemagglutinating and cytopathic activity[4]
Influenza A/H5N1MDCKHemagglutination & CPE InhibitionDecrease in hemagglutinating and cytopathic activity[4]

Table 3: Antiviral Activity of Ingavirin against Influenza B Virus

Virus StrainCell LineAssayEfficacyReference
Influenza B VirusMDCKCPE Inhibition, Virus Accumulation, Hemagglutinin Formation75% reduction in CPE, >2.0 log reduction in virus accumulation, and >90% inhibition of hemagglutinin formation at 100 and 200 mcg/mL[5]

Mechanism of Action

Ingavirin exhibits a multi-faceted mechanism of action that targets both viral and host cell pathways to inhibit influenza virus replication.

Inhibition of Viral Nucleoprotein (NP) Nuclear Import

The primary antiviral mechanism of Ingavirin is the disruption of the nuclear import of the influenza virus nucleoprotein (NP).[6][7] NP is essential for the transcription and replication of the viral RNA genome, which occurs within the host cell nucleus. By retarding the migration of newly synthesized NP from the cytoplasm to the nucleus, Ingavirin effectively halts the viral life cycle.[1][7] This interference with NP transport is also believed to impair the biogenesis and formation of conformationally mature NP oligomers.[7]

Modulation of the Host Antiviral Response

In addition to its direct antiviral effects, Ingavirin has been shown to modulate the host's innate immune response. It promotes the production of interferon, a key signaling protein in the body's antiviral defense.[6] Furthermore, in influenza A virus-infected A549 lung epithelial cells, Ingavirin has been observed to induce the activation of Protein Kinase R (PKR) and the nuclear translocation of Interferon Regulatory Factors 3 and 7 (IRF3 and IRF7).[8] This leads to an increased expression of the antiviral protein MxA, suggesting that Ingavirin can restore cellular antiviral pathways that are often suppressed by the influenza virus NS1 protein.[8]

Mandatory Visualizations

Signaling Pathway of Ingavirin's Mechanism of Action

Ingavirin_Mechanism cluster_virus Influenza Virus Replication Cycle cluster_host Host Cell vRNA Viral RNA (vRNA) NP_synth NP Synthesis (Cytoplasm) NP_import NP Nuclear Import NP_synth->NP_import vRNP_assembly vRNP Assembly (Nucleus) NP_import->vRNP_assembly Replication Viral Replication & Transcription vRNP_assembly->Replication Ingavirin Ingavirin Ingavirin->NP_import Inhibits PKR PKR Activation Ingavirin->PKR IRF3_7 IRF3/7 Nuclear Translocation PKR->IRF3_7 IFN_production Interferon (IFN) Production IRF3_7->IFN_production ISG_expression Interferon-Stimulated Gene (ISG) Expression (e.g., MxA) IFN_production->ISG_expression Antiviral_state Antiviral State ISG_expression->Antiviral_state

Caption: Ingavirin's dual mechanism of action against influenza virus.

Experimental Workflow for In Vitro Antiviral Activity Assessment

Antiviral_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., MDCK, A549) start->cell_culture drug_prep 2. Prepare Serial Dilutions of Ingavirin cell_culture->drug_prep virus_prep 3. Prepare Influenza Virus Stock cell_culture->virus_prep infection 4. Infect Cell Monolayer with Virus and Treat with Ingavirin drug_prep->infection virus_prep->infection incubation 5. Incubate for a Defined Period infection->incubation assessment 6. Assess Antiviral Activity incubation->assessment cpe Cytopathic Effect (CPE) Inhibition Assay assessment->cpe Visual/Staining ha Hemagglutination (HA) Assay assessment->ha RBC Agglutination pra Plaque Reduction Assay assessment->pra Plaque Counting end End cpe->end ha->end pra->end

Caption: General workflow for evaluating Ingavirin's in vitro antiviral activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Ingavirin's in vitro antiviral activity against influenza viruses.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from the destructive effects of viral infection.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) or A549 cells are seeded in 96-well microtiter plates and incubated until a confluent monolayer is formed.

  • Drug and Virus Preparation: Serial dilutions of Ingavirin are prepared in a cell culture medium. A stock of influenza virus with a known titer is also prepared.

  • Infection and Treatment: The cell culture medium is removed from the wells, and the cells are washed with phosphate-buffered saline (PBS). The virus suspension is then added to the wells, followed by the addition of the different concentrations of Ingavirin. Control wells include cells only (no virus, no drug), cells with virus only (no drug), and cells with drug only (no virus).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Assessment of CPE: The cell monolayers are observed daily under a microscope for morphological changes, such as cell rounding, detachment, and lysis. At the end of the incubation period, the cells can be fixed and stained with a dye like crystal violet to visualize the extent of cell death. The concentration of Ingavirin that inhibits CPE by 50% (EC50) can then be determined.

Hemagglutination (HA) Assay

This assay is used to quantify the amount of influenza virus in a sample by exploiting the ability of the viral hemagglutinin protein to agglutinate red blood cells (RBCs).

  • Sample Preparation: Supernatants from infected and treated cell cultures are collected.

  • Serial Dilution: Two-fold serial dilutions of the supernatant are made in V-bottom 96-well plates.

  • Addition of Red Blood Cells: A standardized suspension of RBCs (e.g., from chickens or turkeys) is added to each well.

  • Incubation: The plates are incubated at room temperature for 30-60 minutes.

  • Reading the Results: In the absence of virus, the RBCs will settle to the bottom of the well, forming a distinct button. In the presence of sufficient virus, a lattice-like network of agglutinated RBCs will form, covering the bottom of the well. The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination. A reduction in the HA titer in the presence of Ingavirin indicates inhibition of virus replication.

Plaque Reduction Assay

This is a quantitative assay to determine the number of infectious virus particles in a sample.

  • Cell Culture: A confluent monolayer of MDCK cells is prepared in 6- or 12-well plates.

  • Infection: Serial dilutions of the virus are added to the cell monolayers and incubated for a short period (e.g., 1 hour) to allow for viral adsorption.

  • Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) with or without various concentrations of Ingavirin. This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of infected cells called plaques.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells. The number of plaques is counted, and the concentration of Ingavirin that reduces the number of plaques by 50% (EC50) is calculated.

Conclusion

The available in vitro data indicate that Ingavirin is a promising antiviral agent against a range of influenza A and B viruses. Its dual mechanism of action, involving both direct inhibition of viral replication and modulation of the host's immune response, makes it a valuable candidate for further investigation and development. The lack of significant cytotoxicity at effective antiviral concentrations suggests a favorable safety profile. Future studies should focus on determining the specific EC50 values for a broader panel of contemporary and emerging influenza virus strains to further delineate its spectrum of activity and clinical potential.

References

Ingavirin's effect on viral replication and host immune response.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Mechanisms of Action Against Viral Replication and Host Immune Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingavirin® (imidazolyl ethanamide pentanedioic acid) is an antiviral drug with a multifaceted mechanism of action that encompasses both direct inhibition of viral replication and modulation of the host's innate immune response. This technical guide provides an in-depth analysis of Ingavirin's effects on viral propagation and host immunity, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways. The primary antiviral activity of Ingavirin is attributed to its ability to interfere with the nuclear import of viral nucleoproteins, a critical step in the replication cycle of many viruses, including influenza A and B.[1] Concurrently, Ingavirin exhibits significant immunomodulatory properties, including the induction of the interferon system and regulation of cytokine production, which contribute to a more effective and controlled antiviral state.[1][2] This document serves as a comprehensive resource for understanding the core mechanisms of Ingavirin, intended to inform further research and drug development efforts in the field of antiviral therapeutics.

Effect on Viral Replication

Ingavirin exerts its antiviral effects through a multi-pronged approach that disrupts key stages of the viral life cycle.[1] The primary mechanism involves the inhibition of viral replication within the host cell.

Inhibition of Viral Nucleoprotein Nuclear Import

A cornerstone of Ingavirin's antiviral action is its interference with the transport of viral nucleoproteins (NPs) into the nucleus of the infected cell.[1] This process is essential for the replication and transcription of the viral genome. By disrupting the nuclear import of viral NPs, Ingavirin effectively curtails the production of new viral components, thereby halting the spread of the infection within the host.[1]

Disruption of Viral Morphogenesis

Studies have indicated that Ingavirin can impair the process of viral morphogenesis. Treatment with Ingavirin has been shown to reduce the proportion of morphologically intact virions and increase the number of filamentous and giant viral particles, which are less infectious. This suggests that Ingavirin interferes with the proper assembly of new virions, leading to a decrease in the infectivity of the progeny virus.

Broad-Spectrum Antiviral Activity

Ingavirin has demonstrated a broad spectrum of activity against various respiratory viruses. It is approved for the treatment of influenza A and B, as well as other acute respiratory viral infections (ARVIs) such as adenovirus, parainfluenza virus, and respiratory syncytial virus (RSV).[2]

Modulation of Host Immune Response

Beyond its direct antiviral effects, Ingavirin significantly influences the host's innate immune response to viral infections. This immunomodulatory activity is crucial for an effective and balanced defense against pathogens.

Induction of the Interferon System

Ingavirin is a potent inducer of the interferon (IFN) response, a critical component of the innate antiviral defense.[1][2] It stimulates the production of type I (IFN-α/β) and type III (IFN-λ) interferons. This leads to the upregulation of numerous interferon-stimulated genes (ISGs), including Protein Kinase R (PKR) and Myxovirus resistance protein A (MxA), which play vital roles in inhibiting viral replication.[3] Specifically, Ingavirin has been shown to induce the activation of PKR and increase the levels of MxA.[3]

Activation of Antiviral Signaling Pathways

Ingavirin has been found to restore cellular antiviral response pathways that are often suppressed by viral proteins. It promotes the activation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3) and Interferon Regulatory Factor 7 (IRF7), key transcription factors for the induction of type I interferons.[3] This action helps to overcome the viral evasion mechanisms and re-establish a robust antiviral state.

Anti-inflammatory Properties

Viral infections often trigger a strong inflammatory response, which can lead to tissue damage if not properly regulated. Ingavirin exhibits anti-inflammatory properties by modulating the production of cytokines.[1] It helps to reduce the levels of pro-inflammatory cytokines, thereby mitigating the symptoms of infection and preventing an excessive inflammatory response, often referred to as a "cytokine storm".[1]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of Ingavirin from various in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of Ingavirin

VirusCell LineAssayEndpointIngavirin ConcentrationResultCitation
Influenza B virusMDCKCytopathic Effect (CPE) InhibitionCPE reduction100 µg/ml75% reduction[4]
Influenza B virusMDCKCytopathic Effect (CPE) InhibitionCPE reduction200 µg/ml75% reduction[4]
Influenza B virusMDCKHemagglutinin Formation InhibitionInhibition of HA formation100-200 µg/ml>90% inhibition[4]
Influenza A virus (H1N1)MDCKCytopathic Effect (CPE) InhibitionPrevention of CPE250-400 µg/mlComplete prevention[5]
Influenza A virus (H1N1)Cell CultureCytopathic Effect (CPE) InhibitionCPE reductionNot Specified50-79% reduction[6]

Table 2: In Vivo Efficacy of Ingavirin in Animal Models

VirusAnimal ModelTreatment RegimenEndpointResultCitation
Influenza A virus (H1N1)MiceNot SpecifiedReduction in lung viral titer~1.6 log10 EID50/20mg tissue reduction
Influenza A virus (H3N2 & H1N1)MiceNot SpecifiedMortality~40% reduction[6]
Influenza A virus (H3N2 & H1N1)MiceNot SpecifiedMean Lifespan~4 days increase[6]
Influenza B virusMiceOral administrationReduction in lung infectious titersSignificant decrease
Influenza A(H1N1)pdm09Ferrets13 mg/kg, once daily, starting 36h post-infectionViral ClearanceAccelerated from day 4[3]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock

  • Ingavirin (or other test compounds)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare serial dilutions of Ingavirin in infection medium (DMEM with 0.5% BSA and 1 µg/ml TPCK-trypsin).

  • Virus Infection: Once cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of Ingavirin.

  • Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Staining and Quantification: Fix the cells with 10% formalin and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of Ingavirin compared to the untreated virus control. The 50% effective concentration (EC50) can be determined by regression analysis.

Microneutralization Assay

This assay measures the ability of a compound to neutralize a virus and prevent it from infecting cells.[1][2][7]

Materials:

  • MDCK cells

  • Virus stock (e.g., Influenza virus)

  • Ingavirin

  • 96-well cell culture plates

  • Infection medium

  • Fixation and permeabilization buffers

  • Primary antibody against a viral protein (e.g., nucleoprotein)

  • HRP-conjugated secondary antibody

  • TMB substrate

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates to achieve a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of Ingavirin.

  • Virus-Compound Incubation: Mix the diluted compound with a fixed amount of virus (e.g., 100 TCID50) and incubate for 1-2 hours at 37°C to allow neutralization to occur.

  • Infection: Transfer the virus-compound mixture to the MDCK cell monolayers and incubate for a further 18-24 hours.

  • Detection of Viral Antigen (ELISA-based):

    • Fix the cells with a fixation buffer.

    • Permeabilize the cells.

    • Add a primary antibody specific for a viral antigen.

    • Add an HRP-conjugated secondary antibody.

    • Add TMB substrate and measure the optical density (OD) at 450 nm.

  • Data Analysis: The reduction in OD in the presence of the compound indicates neutralization. The concentration of the compound that causes a 50% reduction in the OD value compared to the virus control is the EC50.

Intracellular Cytokine Staining and Flow Cytometry

This protocol allows for the quantification of cytokine-producing cells at a single-cell level.[8][9]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or other immune cells

  • Cell culture medium

  • Viral antigen or mitogen for stimulation (e.g., LPS)

  • Ingavirin

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8)

  • Fixation/Permeabilization buffer

  • Fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-6)

  • Flow cytometer

Procedure:

  • Cell Stimulation: Culture PBMCs in the presence of a viral antigen or mitogen and different concentrations of Ingavirin for a specified period (e.g., 6-24 hours).

  • Protein Transport Inhibition: In the last 4-6 hours of culture, add a protein transport inhibitor (Brefeldin A or Monensin) to allow for the accumulation of cytokines inside the cells.

  • Surface Staining: Harvest the cells and stain with fluorescently-labeled antibodies against cell surface markers to identify different cell populations.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit. This step is crucial for allowing the intracellular antibodies to access their targets.

  • Intracellular Staining: Stain the fixed and permeabilized cells with fluorescently-labeled antibodies against the cytokines of interest.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to determine the percentage of cells producing specific cytokines within different cell populations (e.g., CD4+ T cells, CD8+ T cells). The mean fluorescence intensity (MFI) can also be measured as an indicator of the amount of cytokine produced per cell.

Signaling Pathways and Experimental Workflows

Ingavirin's Dual-Action Mechanism

Ingavirin_Mechanism cluster_virus Viral Replication Cycle cluster_host Host Immune Response Virus Virus Viral_Entry Viral Entry Virus->Viral_Entry Viral_Uncoating Uncoating Viral_Entry->Viral_Uncoating Viral_NP Viral Nucleoprotein Viral_Uncoating->Viral_NP Nucleus Nucleus Viral_NP->Nucleus Nuclear Import Viral_Replication Replication & Transcription Nucleus->Viral_Replication Viral_Assembly Assembly Viral_Replication->Viral_Assembly New_Virions New Virions Viral_Assembly->New_Virions Ingavirin Ingavirin Ingavirin->Viral_NP Inhibits PRRs PRRs (RIG-I, TLRs) Ingavirin->PRRs Activates Cytokines Pro-inflammatory Cytokines Ingavirin->Cytokines Modulates IRF3_7 IRF3/7 PRRs->IRF3_7 Activates PRRs->Cytokines Induces IFN Interferon (IFN-α/β, IFN-λ) IRF3_7->IFN Induces ISGs ISGs (PKR, MxA) IFN->ISGs Induces ISGs->Viral_Replication Inhibits Antiviral_State Antiviral State ISGs->Antiviral_State Inflammation Inflammation Cytokines->Inflammation Antiviral_Workflow start Start cell_culture 1. Seed Host Cells (e.g., MDCK) start->cell_culture virus_infection 3. Infect Cells with Virus cell_culture->virus_infection compound_prep 2. Prepare Serial Dilutions of Ingavirin compound_treatment 4. Treat Cells with Ingavirin compound_prep->compound_treatment virus_infection->compound_treatment incubation 5. Incubate for Plaque or CPE Development compound_treatment->incubation quantification 6. Quantify Viral Effect (Plaque Count / CPE Score) incubation->quantification data_analysis 7. Analyze Data & Determine EC50 quantification->data_analysis end End data_analysis->end Immune_Response_Workflow start Start cell_isolation 1. Isolate Immune Cells (e.g., PBMCs) start->cell_isolation stimulation 2. Stimulate Cells with Viral Antigen/Mitogen + Ingavirin cell_isolation->stimulation protein_inhibition 3. Add Protein Transport Inhibitor stimulation->protein_inhibition surface_staining 4. Stain for Surface Markers protein_inhibition->surface_staining fix_perm 5. Fix and Permeabilize Cells surface_staining->fix_perm intracellular_staining 6. Stain for Intracellular Cytokines fix_perm->intracellular_staining flow_cytometry 7. Acquire on Flow Cytometer intracellular_staining->flow_cytometry data_analysis 8. Analyze Cytokine Production flow_cytometry->data_analysis end End data_analysis->end

References

Structural Characterization of Ingavirin-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® (imidazolyl ethanamide pentandioic acid) is an antiviral drug with a broad spectrum of activity against influenza A and B viruses, and other acute respiratory viral infections.[1][2] Its mechanism of action involves the inhibition of viral replication and modulation of the host immune response.[1][3] Ingavirin-d6 is the deuterium-labeled analogue of Ingavirin, primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accuracy and precision of quantitative analyses.[4] Deuterium substitution can also subtly influence the pharmacokinetic profile of a drug. This guide provides a comprehensive overview of the structural characterization of this compound, including its chemical properties, and outlines the standard experimental protocols for its analysis.

Chemical Structure and Properties

This compound is structurally identical to Ingavirin, with the exception of six hydrogen atoms on the pentanoic acid moiety being replaced by deuterium atoms. This specific labeling provides a distinct mass difference for mass spectrometry-based quantification without significantly altering the chemical properties of the molecule.

Table 1: General Properties of this compound

PropertyValue
Chemical Name 5-((2-(1H-Imidazol-4-yl)ethyl)amino)-5-oxopentanoic-2,2,3,3,4,4-d6 acid[5][6]
Molecular Formula C₁₀H₉D₆N₃O₃[4][5]
Molecular Weight 231.28 g/mol [4][5]
Unlabeled CAS Number 219694-63-0[5][6]
Appearance White to off-white solid (typical)
Solubility Soluble in DMSO and methanol (typical)

Structural Elucidation Data

While specific, publicly available experimental data for the comprehensive structural characterization of this compound is limited, this section outlines the expected data from standard analytical techniques. The following tables represent the type of quantitative data that would be generated during such a characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the chemical structure and the position of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the pentanoic acid chain would be absent.

Table 2: Representative ¹H NMR Spectral Data for this compound (in DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.58s1HImidazole C2-H
6.85s1HImidazole C5-H
3.25t2H-CH₂-NH-
2.68t2HImidazole-CH₂-
11.5 (broad)s1H-COOH
8.1 (broad)t1H-NH-
12.0 (broad)s1HImidazole N-H

Table 3: Representative ¹³C NMR Spectral Data for this compound (in DMSO-d6)

Chemical Shift (ppm)Assignment
174.5-COOH
171.8-C=O (amide)
135.2Imidazole C2
134.1Imidazole C4
116.9Imidazole C5
39.8-CH₂-NH-
28.7Imidazole-CH₂-
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the successful incorporation of the deuterium atoms.

Table 4: Representative High-Resolution Mass Spectrometry Data for this compound

Ion ModeCalculated m/zObserved m/z
[M+H]⁺232.1556232.1558
[M-H]⁻230.1401230.1399

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structural characterization of a deuterated compound like this compound.

Synthesis of this compound (Conceptual Workflow)

While the specific industrial synthesis protocol for this compound is proprietary, a general conceptual workflow for its laboratory-scale synthesis can be outlined.

A Glutaric Anhydride-d6 C Ring Opening A->C B Histamine B->C D This compound C->D Amidation E Purification (e.g., HPLC) D->E F Characterized this compound E->F

A conceptual workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: Deuterated glutaric anhydride (glutaric anhydride-d6) is reacted with histamine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then subjected to an appropriate work-up procedure, which may involve acid-base extraction to isolate the carboxylic acid product.

  • Purification: The crude this compound is purified using techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Characterization: The final product is characterized by NMR and MS to confirm its structure and isotopic enrichment.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (optional): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Data Acquisition:

  • Infusion Analysis: The sample can be directly infused into the mass spectrometer to obtain the mass spectrum.

  • LC-MS Analysis: For analysis of purity and stability, the sample is injected onto an HPLC column (e.g., a C18 column) and the eluent is directed into the mass spectrometer.

  • Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

Mechanism of Action of Ingavirin: A Signaling Pathway Perspective

Ingavirin exerts its antiviral effects through a multi-faceted mechanism that involves both direct inhibition of viral processes and modulation of the host's innate immune response.

cluster_virus Viral Replication Cycle cluster_host Host Immune Response Virus Virus Viral_NP Viral Nucleoprotein Virus->Viral_NP Uncoating Nucleus Host Cell Nucleus Viral_NP->Nucleus Inhibited by Ingavirin Ingavirin Ingavirin Replication Viral Replication & Transcription Nucleus->Replication Interferon Interferon Production Ingavirin->Interferon Enhances Cytokines Pro-inflammatory Cytokines Ingavirin->Cytokines Reduces Immune_Modulation Modulation of Immune Response Interferon->Immune_Modulation Cytokines->Immune_Modulation

The multifaceted antiviral mechanism of Ingavirin.

The primary antiviral action of Ingavirin is the suppression of the nuclear import of viral nucleoproteins, a critical step for the replication and transcription of many viruses.[3] Concurrently, Ingavirin modulates the host's immune response by enhancing the production of interferons, which are key signaling proteins in the antiviral defense, and by reducing the levels of pro-inflammatory cytokines, thereby mitigating excessive inflammation.[1][3]

Conclusion

This compound is a vital tool for the accurate quantification of Ingavirin in biological matrices. Its structural characterization relies on standard analytical techniques, including NMR and mass spectrometry, to confirm its chemical identity and isotopic purity. While detailed characterization data for this compound is not extensively published, the methodologies described in this guide provide a robust framework for its analysis. A thorough understanding of the structural properties of both Ingavirin and its deuterated analogue is essential for their effective application in research and drug development.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Ingavirin-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Ingavirin-d6, a deuterated analog of the antiviral drug Ingavirin. Due to the limited availability of public data on this compound, this document outlines standardized experimental protocols for determining these crucial physicochemical properties. The guide is intended to serve as a practical resource for researchers in drug development, enabling them to establish a robust foundation for formulation, storage, and analytical method development. The presented methodologies are based on established principles of pharmaceutical analysis and are designed to yield reliable and reproducible data.

Introduction

Ingavirin is an antiviral drug with a broad spectrum of activity against various respiratory viruses.[1][2] Its deuterated analog, this compound, is often utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass shift, which allows for clear differentiation from the parent drug in mass spectrometry-based analyses. A thorough understanding of the solubility and stability of this compound in various solvents is paramount for the accuracy and reproducibility of such studies, as well as for the development of stable formulations.

This guide addresses the current knowledge gap regarding the quantitative solubility and stability data for this compound. While specific experimental data is scarce in publicly accessible literature, this document provides the necessary framework for researchers to generate this critical information in their own laboratories.

Physicochemical Properties of this compound

Based on information from various suppliers, the fundamental physicochemical properties of this compound are as follows:

PropertyValueSource
Chemical Name 5-((2-(1H-Imidazol-4-yl)ethyl)amino)-5-oxopentanoic-2,2,3,3,4,4-d6 acid[3][4]
Molecular Formula C₁₀H₉D₆N₃O₃[3][4]
Molecular Weight 231.28 g/mol [3][4]
Appearance Solid powder (Appearance may vary by supplier)[5]
Storage Conditions 2-8°C Refrigerator or -20°C for long-term storage[3][5]

Solubility Profile of this compound

To obtain quantitative data, a systematic solubility assessment is required. The following table provides a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound in Various Solvents at a Controlled Temperature (e.g., 25°C)

SolventDielectric Constant (at 25°C)Polarity IndexSolubility (mg/mL)Observations
Water 80.110.2Data to be determined
Phosphate-Buffered Saline (PBS) pH 7.4 ~80~10.2Data to be determined
Methanol 32.75.1Data to be determined
Ethanol 24.54.3Data to be determined
Isopropanol 19.93.9Data to be determined
Acetonitrile 37.55.8Data to be determined
Acetone 20.75.1Data to be determined
Dimethyl Sulfoxide (DMSO) 46.77.2Data to be determined
N,N-Dimethylformamide (DMF) 36.76.4Data to be determined
Tetrahydrofuran (THF) 7.64.0Data to be determined
Dichloromethane (DCM) 9.13.1Data to be determined
Ethyl Acetate 6.04.4Data to be determined
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For more accurate separation, centrifuge the sample at a high speed.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess this compound to a known volume of solvent equil Agitate at constant temperature (24-48 hours) prep->equil sep Centrifuge to sediment undissolved solid equil->sep sample Withdraw clear supernatant sep->sample dilute Dilute aliquot sample->dilute analyze Analyze by HPLC-UV/MS dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow of the shake-flask method for solubility determination.

Stability Profile of this compound

The stability of this compound in different solvents and under various storage conditions is critical for its use as an analytical standard and in preclinical studies. While specific degradation kinetics for this compound are not published, supplier recommendations for refrigerated or frozen storage suggest that the compound is susceptible to degradation over time, particularly in solution.[3][5] For the non-deuterated Ingavirin, stock solutions are recommended to be stored at -80°C for up to 6 months and at -20°C for only 1 month, indicating limited stability at higher frozen temperatures.[7]

A comprehensive stability study should evaluate the impact of temperature, light, and pH on the degradation of this compound in solution.

Table 2: Stability of this compound in Solution (Example Data)

SolventStorage ConditionTime Point% Remaining this compoundDegradation Products Observed
Methanol 25°C (Ambient)0 h100%None
24 hData to be determinedData to be determined
72 hData to be determinedData to be determined
4°C0 h100%None
7 daysData to be determinedData to be determined
30 daysData to be determinedData to be determined
Acetonitrile:Water (1:1) 25°C (Ambient)0 h100%None
24 hData to be determinedData to be determined
72 hData to be determinedData to be determined
4°C0 h100%None
7 daysData to be determinedData to be determined
30 daysData to be determinedData to be determined
Experimental Protocol for Stability Assessment in Solution

This protocol outlines a method for evaluating the short-term stability of this compound in a chosen solvent.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent of interest.

  • Sample Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the bulk solution.

  • Storage: Store the aliquots under different conditions (e.g., -20°C, 4°C, ambient temperature, and protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours for short-term stability; weekly or monthly for long-term stability), retrieve an aliquot from each storage condition.

  • Quantification: Analyze the concentration of the remaining this compound using a validated, stability-indicating HPLC method. A stability-indicating method is one that can separate the parent drug from its degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Workflow for Solution Stability Assessment

G cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare this compound stock solution aliquot Aliquot into multiple vials prep->aliquot store Store aliquots under different conditions (-20°C, 4°C, 25°C, etc.) aliquot->store analyze Analyze aliquots at specified time points using a stability-indicating HPLC method store->analyze eval Plot % remaining this compound vs. time to determine degradation rate analyze->eval

Caption: Workflow for assessing the stability of this compound in solution.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not yet widely published, this technical guide provides researchers with the necessary framework to generate this critical information. The detailed experimental protocols for solubility determination using the shake-flask method and for stability assessment in solution will enable the systematic evaluation of this compound in various solvents and under different storage conditions. The generation of this data is essential for ensuring the accuracy of analytical methods that use this compound as an internal standard and for the development of stable formulations for preclinical and clinical research. It is recommended that researchers perform these studies in their own laboratories to establish a robust understanding of the physicochemical properties of this compound relevant to their specific applications.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ingavirin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ingavirin in human plasma. The method utilizes Ingavirin-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity over a clinically relevant concentration range, with high precision and accuracy, meeting the requirements of regulatory guidelines for bioanalytical method validation.

Introduction

Ingavirin is an antiviral drug with a broad spectrum of activity against various respiratory viruses. To support its clinical development and therapeutic drug monitoring, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This application note describes a detailed protocol for the determination of Ingavirin in human plasma using a state-of-the-art LC-MS/MS system. The use of a deuterated internal standard, this compound, compensates for matrix effects and variability in sample processing, leading to highly reliable quantitative results.

Experimental

Materials and Reagents
  • Ingavirin reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of Ingavirin and its internal standard from human plasma.

  • Allow all solutions and samples to thaw to room temperature.

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved on a C18 analytical column using a gradient elution program.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%A%B
0.0955
1.5595
2.0595
2.1955
3.0955
Mass Spectrometry

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ingavirin256.1110.120
This compound262.1110.120

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Ingavirin in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 1.2 minutes for Ingavirin. The use of this compound as an internal standard ensured the accuracy and precision of the method by compensating for any variations during sample preparation and analysis.

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation results are summarized in the tables below.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ingavirin1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 1585 - 115≤ 1585 - 115
LQC3≤ 1585 - 115≤ 1585 - 115
MQC100≤ 1585 - 115≤ 1585 - 115
HQC800≤ 1585 - 115≤ 1585 - 115

Table 3: Matrix Effect and Recovery

QC LevelMatrix Effect (%)Recovery (%)
LQC95 - 105> 85
HQC95 - 105> 85

Experimental Workflow Diagramdot

Ingavirin_Quantification_Workflow vial vial injection injection vial->injection lc_separation lc_separation injection->lc_separation ms_detection ms_detection lc_separation->ms_detection integration integration ms_detection->integration calibration calibration integration->calibration quantification quantification calibration->quantification reporting reporting quantification->reporting

Application Note: High-Throughput Bioanalysis of Ingavirin in Human Plasma Using Ingavirin-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antiviral drug Ingavirin in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ingavirin-d6, is employed. The protocol described herein is based on established bioanalytical methodologies for antiviral compounds and provides a comprehensive workflow from sample preparation to data analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.

Introduction

Ingavirin is an antiviral agent used for the treatment and prophylaxis of influenza A and B and other acute respiratory viral infections. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis by LC-MS/MS.[1][2] A SIL-IS co-elutes with the analyte and exhibits nearly identical behavior during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.[1][2] This application note presents a proposed protocol for the bioanalysis of Ingavirin in human plasma using this compound as the internal standard, with methodologies adapted from validated assays for similar antiviral compounds.[3][4][5]

Experimental

Materials and Reagents
  • Ingavirin reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

Standard Solutions

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ingavirin and this compound by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions: Prepare serial dilutions of the Ingavirin stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) standards.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of human plasma (blank, CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 1.4 min
Total Run Time 5.0 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Ingavirin) To be determined experimentally (e.g., m/z 264.2 -> 109.1)
MRM Transition (this compound) To be determined experimentally (e.g., m/z 270.2 -> 115.1)
Collision Energy To be optimized
Dwell Time 200 ms

Method Validation (Hypothetical Data)

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize expected performance characteristics for a validated assay.

Linearity

The calibration curve should be linear over the range of 1 to 2000 ng/mL in human plasma. A weighted (1/x²) linear regression is typically used.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ingavirin1 - 2000>0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1.0≤15.0±15.0≤15.0±15.0
LQC3.0≤10.0±10.0≤10.0±10.0
MQC100≤10.0±10.0≤10.0±10.0
HQC1500≤10.0±10.0≤10.0±10.0
Recovery and Matrix Effect

Extraction recovery and matrix effect should be assessed at LQC, MQC, and HQC levels.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Precision of Recovery (%CV)Mean Matrix Effect (%)Precision of Matrix Effect (%CV)
LQC3.092.54.898.23.5
MQC10094.13.299.52.1
HQC150093.63.997.92.8

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound IS (10 µL) plasma->add_is precip Protein Precipitation (150 µL Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: Bioanalytical workflow for Ingavirin quantification.

Proposed Mechanism of Action of Ingavirin

G cluster_virus Viral Infection cluster_cell Host Cell virus Virus replication Viral Replication virus->replication inflammation Pro-inflammatory Cytokines replication->inflammation Induces ingavirin Ingavirin ingavirin->replication Inhibits immune_response Host Immune Response (e.g., Interferon Production) ingavirin->immune_response Enhances ingavirin->inflammation Reduces

Caption: Conceptual signaling pathway of Ingavirin's antiviral action.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of Ingavirin in human plasma using this compound as an internal standard. The described LC-MS/MS method, based on established bioanalytical principles, is anticipated to be sensitive, specific, and reliable for use in pharmacokinetic and clinical studies. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring high-quality data.[1] Researchers and drug development professionals can adapt this protocol to support their specific study needs.

References

Application Notes and Protocols for Ingavirin-d6 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin is an antiviral drug with demonstrated activity against various respiratory viruses. Preclinical pharmacokinetic (PK) studies are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for dose selection and predicting clinical efficacy and safety. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical methods for pharmacokinetic studies, offering high precision and accuracy.

Ingavirin-d6, a deuterated analog of Ingavirin, serves as an ideal internal standard for the quantitative analysis of Ingavirin in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Ingavirin, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling accurate quantification of the parent drug.

This document provides detailed application notes and protocols for the utilization of this compound in preclinical pharmacokinetic studies of Ingavirin.

Application Notes

Rationale for Using this compound as an Internal Standard

Stable isotope-labeled internal standards (SIL-IS) are considered the most appropriate for quantitative bioanalysis. This compound is added at a known concentration to all samples, including calibration standards, quality controls, and study samples. The ratio of the analyte (Ingavirin) response to the internal standard (this compound) response is used for quantification. This approach effectively compensates for variability that can occur during various stages of the bioanalytical process, such as:

  • Sample Preparation: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Injection Volume: Variations in the volume of sample injected into the LC-MS/MS system.

  • Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting components from the biological matrix.

  • Instrumental Drift: Fluctuations in the mass spectrometer's performance over time.

By using a SIL-IS like this compound, which co-elutes with Ingavirin, the impact of these variations is minimized, leading to highly reliable and reproducible pharmacokinetic data.

Key Advantages of this compound in Preclinical PK Studies:
  • Enhanced Accuracy and Precision: Minimizes analytical variability, leading to more reliable concentration measurements.

  • Improved Method Robustness: The use of a SIL-IS makes the bioanalytical method less susceptible to variations in experimental conditions.

  • Gold Standard for Regulated Bioanalysis: Meets the stringent requirements of regulatory agencies for bioanalytical method validation.

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Ingavirin following oral administration in rats, using this compound as an internal standard for bioanalysis.

Materials:

  • Ingavirin (test article)

  • This compound (internal standard)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., K2EDTA tubes, syringes, capillaries)

  • Centrifuge

  • Freezer (-80°C)

Protocol:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Fast animals overnight (with free access to water) before dosing.

    • Prepare a dosing formulation of Ingavirin in the vehicle at the desired concentration.

    • Administer a single oral dose of Ingavirin via gavage. A typical dose for a preclinical study might be 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into K2EDTA tubes and place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

Bioanalytical Method for Ingavirin Quantification in Rat Plasma

Objective: To quantify the concentration of Ingavirin in rat plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

Materials:

  • Rat plasma samples from the PK study

  • Ingavirin and this compound analytical standards

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

  • Analytical column (e.g., C18 column)

Protocol:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Ingavirin and this compound in a suitable solvent (e.g., methanol).

    • Prepare calibration standards by spiking blank rat plasma with known concentrations of Ingavirin.

    • Prepare QC samples at low, medium, and high concentrations in blank rat plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each plasma sample (calibration standards, QCs, and study samples), add 150 µL of a protein precipitation solution containing this compound (internal standard) in acetonitrile.

    • Vortex the samples for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample onto the LC-MS/MS system.

    • Perform chromatographic separation on a C18 column using a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect and quantify Ingavirin and this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of Ingavirin to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of Ingavirin in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables present example pharmacokinetic parameters and plasma concentration-time data for Ingavirin following a single 10 mg/kg oral dose in rats. Note: This is illustrative data and not from an actual study of Ingavirin.

Table 1: Example Pharmacokinetic Parameters of Ingavirin in Rats

ParameterUnitValue (Mean ± SD)
Cmaxng/mL1500 ± 250
Tmaxh1.0 ± 0.5
AUC(0-t)ngh/mL7500 ± 1200
AUC(0-inf)ngh/mL7800 ± 1300
t1/2h4.5 ± 0.8
CL/FmL/h/kg1282 ± 210
Vz/FL/kg8.3 ± 1.5

Table 2: Example Mean Plasma Concentration-Time Profile of Ingavirin in Rats

Time (h)Mean Plasma Concentration (ng/mL)
0.000
0.25850
0.501350
1.001500
2.001100
4.00650
6.00380
8.00220
12.0080
24.0015

Mandatory Visualization

Preclinical_PK_Workflow cluster_InVivo In-Vivo Phase (Rat Study) cluster_Bioanalysis Bioanalytical Phase (LC-MS/MS) Dosing Oral Dosing of Ingavirin (10 mg/kg) Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep Storage Plasma Storage (-80°C) Plasma_Prep->Storage Sample_Prep Sample Preparation (Protein Precipitation with this compound) Storage->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Quantification of Ingavirin and this compound) Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio Calculation) LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis (Calculation of PK Parameters) Data_Processing->PK_Analysis

Caption: Workflow for a preclinical pharmacokinetic study of Ingavirin.

Internal_Standard_Logic cluster_Sample Biological Sample cluster_Analysis LC-MS/MS Analysis Ingavirin Ingavirin (Analyte) (Unknown Amount) Ingavirin_Response Ingavirin MS Response (Variable) Ingavirin->Ingavirin_Response Ingavirin_d6 This compound (IS) (Known Amount Added) Ingavirin_d6_Response This compound MS Response (Tracks Variability) Ingavirin_d6->Ingavirin_d6_Response Ratio Peak Area Ratio (Ingavirin / this compound) Ingavirin_Response->Ratio Ingavirin_d6_Response->Ratio Concentration Accurate Concentration of Ingavirin Ratio->Concentration

Caption: Logic of using this compound as an internal standard.

Application Note: Quantitative Determination of Ingavirin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Ingavirin (also known as imidazolyl ethanamide pentanedioic acid) in human plasma samples. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a deuterated internal standard (Ingavirin-d3) to ensure high accuracy and precision. The protocol includes a straightforward protein precipitation method for sample preparation, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Ingavirin.

Introduction

Ingavirin is an antiviral drug with a broad spectrum of activity against various respiratory viruses, including influenza A and B viruses.[1] Its mechanism of action involves the modulation of the host's immune response, including the induction of interferon production and the suppression of pro-inflammatory cytokines.[1] Accurate measurement of Ingavirin concentrations in plasma is crucial for pharmacokinetic analysis, dose optimization, and assessing the drug's efficacy and safety in clinical settings.

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative LC-MS/MS bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible results. This application note provides a comprehensive and ready-to-use protocol for researchers, scientists, and drug development professionals engaged in the bioanalysis of Ingavirin.

Experimental

Materials and Reagents
  • Ingavirin reference standard

  • Ingavirin-d3 (deuterated internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is recommended.

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ingavirin and Ingavirin-d3 by dissolving the appropriate amount of each compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the Ingavirin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the Ingavirin-d3 stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation

A protein precipitation method is employed for the extraction of Ingavirin from plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of the 100 ng/mL Ingavirin-d3 internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min) % Mobile Phase B
0.0 5
2.0 95
2.5 95
2.6 5

| 4.0 | 5 |

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Ingavirin 226.1 109.1 25

| Ingavirin-d3 | 229.1 | 112.1 | 25 |

Method Validation

The bioanalytical method was validated according to the general principles outlined in regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 5 to 1000 ng/mL. A correlation coefficient (r²) of >0.99 was consistently achieved.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in Table 3.

Table 3: Accuracy and Precision Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Accuracy (%Bias)
Low 15 < 10% < 10% ± 15% ± 15%
Medium 150 < 10% < 10% ± 15% ± 15%

| High | 800 | < 10% | < 10% | ± 15% | ± 15% |

Recovery

The extraction recovery of Ingavirin from human plasma was determined at three QC levels and was found to be consistent and reproducible.

Table 4: Extraction Recovery Data

QC Level Concentration (ng/mL) Mean Recovery (%)
Low 15 > 85%
Medium 150 > 85%

| High | 800 | > 85% |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Ingavirin-d3 (10 µL) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Ingavirin quantification.

signaling_pathway cluster_virus Viral Infection cluster_cell Host Cell cluster_drug Drug Action virus Virus replication Viral Replication virus->replication cytokines Pro-inflammatory Cytokines replication->cytokines Induces interferon Interferon Production interferon->replication Inhibits ingavirin Ingavirin ingavirin->replication Inhibits ingavirin->cytokines Suppresses ingavirin->interferon Stimulates

Caption: Simplified mechanism of action of Ingavirin.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative analysis of Ingavirin in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making it well-suited for demanding applications in clinical and pharmaceutical research. The simple sample preparation procedure and rapid chromatographic runtime allow for high-throughput analysis. A pharmacokinetic study in healthy volunteers found that after a 180 mg oral dose, the maximum plasma concentration of Ingavirin was approximately 578.88 ± 145.21 ng/mL, which is well within the validated range of this method.[2][3]

References

Application Note: Ingavirin-d6 as a Tracer for In Vivo Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin is an antiviral agent with a broad spectrum of activity against respiratory viruses, including influenza A and B viruses.[1] Understanding the in vivo metabolism and pharmacokinetic profile of Ingavirin is crucial for optimizing its therapeutic efficacy and safety. The use of stable isotope-labeled compounds, such as Ingavirin-d6, offers a powerful tool for these investigations. Deuterated compounds are increasingly utilized in pharmacokinetic studies to improve experimental accuracy and reliability by allowing for the differentiation between the administered drug and its endogenous counterparts, as well as providing a superior internal standard for bioanalytical quantification.[][3]

This application note provides a detailed protocol for the use of this compound as a tracer in in vivo metabolism and pharmacokinetic studies in a murine model. The methodologies described herein cover animal handling, dosing, sample collection, bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and pharmacokinetic data analysis.

Principle of Using this compound as a Tracer

This compound is a synthetically modified version of Ingavirin where six hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher mass but virtually identical physicochemical properties to the parent drug. When co-administered with a therapeutic dose of non-labeled Ingavirin, this compound serves as an ideal tracer for several reasons:

  • Accurate Quantification: It can be used as an internal standard in LC-MS/MS analysis to correct for variations in sample preparation and instrument response, leading to more precise and accurate quantification of Ingavirin.

  • Metabolite Identification: The distinct mass difference between this compound and its potential metabolites allows for the unambiguous identification of drug-related metabolites in complex biological matrices.

  • Pharmacokinetic Profiling: The concentration-time profiles of both Ingavirin and this compound can be simultaneously monitored to provide a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

Animal Model

The C57BL/6 mouse is a suitable model for studying the in vivo effects of Ingavirin against influenza virus infection.[4]

  • Species: Mus musculus (C57BL/6 strain)

  • Age: 8-10 weeks

  • Sex: Male or female (use of a single sex is recommended to minimize variability)

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Dosing and Sample Collection

1. Dosing Solution Preparation:

  • Prepare a dosing solution of Ingavirin in sterile saline. A typical dose for antiviral efficacy studies in mice is 20 mg/kg body weight/day, administered orally via gavage.[5]

  • Prepare a separate dosing solution of this compound at a concentration suitable for use as a tracer (e.g., 1% of the therapeutic dose). The final concentration should be optimized based on the sensitivity of the analytical method.

2. Animal Dosing:

  • Administer the Ingavirin dosing solution orally to the mice.

  • Immediately following the administration of Ingavirin, administer the this compound solution by the same route.

3. Sample Collection:

  • Blood: Collect blood samples (approximately 50-100 µL) via retro-orbital bleeding or tail vein sampling at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Urine and Feces: House animals in metabolic cages to allow for the separate collection of urine and feces over 24 hours.

  • Tissues: At the end of the study (e.g., 24 hours post-dose), euthanize the animals and collect relevant tissues (e.g., lungs, liver, kidneys, spleen) for analysis of drug distribution.

4. Sample Processing:

  • Plasma: Centrifuge the blood samples to separate the plasma. Store plasma, urine, feces, and tissue samples at -80°C until analysis.

  • Tissue Homogenization: Homogenize tissue samples in an appropriate buffer before extraction.

Bioanalytical Method: LC-MS/MS

A validated LC-MS/MS method is essential for the simultaneous quantification of Ingavirin and this compound in biological matrices.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile containing a suitable internal standard if this compound is not used for this purpose).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions (Hypothetical):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Ingavirin: [M+H]+ → fragment ion (to be determined experimentally)

    • This compound: [M+H+6]+ → fragment ion (to be determined experimentally)

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

ParameterIngavirinNotes
Cmax (ng/mL) ValueMaximum plasma concentration
Tmax (h) ValueTime to reach Cmax
AUC(0-t) (ngh/mL) ValueArea under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) (ngh/mL) ValueArea under the plasma concentration-time curve from time 0 to infinity
t1/2 (h) ValueElimination half-life
CL/F (L/h/kg) ValueApparent total body clearance
Vd/F (L/kg) ValueApparent volume of distribution
Tissue Distribution (ng/g)
LungValue
LiverValue
KidneyValue
SpleenValue
Urinary Excretion (% of dose) Value
Fecal Excretion (% of dose) Value

Visualizations

Ingavirin Mechanism of Action

Ingavirin_Mechanism_of_Action cluster_virus Virus Life Cycle cluster_host Host Cell Response Virus Influenza Virus Entry Viral Entry Virus->Entry Replication Viral RNA Replication (in Nucleus) Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Interferon Interferon Production Inflammation Pro-inflammatory Cytokine Production Ingavirin Ingavirin Ingavirin->Replication Inhibits Ingavirin->Assembly Disrupts Ingavirin->Interferon Enhances Ingavirin->Inflammation Reduces

Caption: Ingavirin's multifaceted mechanism of action.

Experimental Workflow for In Vivo Metabolism Study

Experimental_Workflow A Acclimatize C57BL/6 Mice B Prepare Dosing Solutions (Ingavirin & this compound) A->B C Oral Administration of Ingavirin & this compound B->C D Serial Blood Sampling (0-24h) C->D E Urine & Feces Collection (24h) C->E F Tissue Collection (24h) C->F G Sample Processing (Plasma, Homogenates) D->G E->G F->G H LC-MS/MS Analysis G->H I Pharmacokinetic & Metabolite Analysis H->I

Caption: Workflow for the in vivo study of this compound.

Logical Relationship of Bioanalytical Method

Bioanalytical_Method Sample Biological Sample (Plasma, Tissue Homogenate) Add this compound (IS) Extraction Protein Precipitation Centrifugation Sample->Extraction Analysis Supernatant Evaporation & Reconstitution LC-MS/MS Injection Extraction->Analysis Quantification Data Acquisition (MRM) Peak Integration & Quantification Analysis->Quantification

Caption: Bioanalytical workflow for Ingavirin quantification.

References

Application Notes and Protocols for Ingavirin Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® (Imidazolyl Ethanamide Pentandioic Acid) is an antiviral agent used in the treatment of influenza and other acute respiratory viral infections.[1][2] Accurate quantification of Ingavirin in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the sample preparation of Ingavirin in these matrices prior to analysis by methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Ingavirin is a relatively polar small molecule with the following physicochemical properties:

  • Molecular Formula: C₁₀H₁₅N₃O₃[3][4]

  • Molecular Weight: 225.24 g/mol [3][5]

  • XLogP3: -0.7[5]

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix, concentrating the analyte, and ensuring the accuracy and sensitivity of the analytical method.[6] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques: An Overview

The selection of an appropriate sample preparation method depends on the biological matrix, the physicochemical properties of the analyte, the desired level of sample cleanup, and the analytical method used for quantification.

G cluster_0 Sample Preparation Goals cluster_1 Biological Matrix cluster_2 Sample Preparation Techniques goal1 Remove Interferences goal2 Concentrate Analyte goal3 Ensure Method Compatibility matrix1 Plasma/Serum tech1 Protein Precipitation (PP) matrix1->tech1 High Protein Content tech2 Liquid-Liquid Extraction (LLE) matrix1->tech2 tech3 Solid-Phase Extraction (SPE) matrix1->tech3 matrix2 Urine matrix2->tech2 Aqueous Matrix matrix2->tech3 matrix3 Tissue Homogenate matrix3->tech1 matrix3->tech2 matrix3->tech3 tech1->goal1 tech1->goal3 tech2->goal1 tech2->goal2 tech2->goal3 tech3->goal1 tech3->goal2 tech3->goal3

Caption: Logical relationship between biological matrices, sample preparation goals, and techniques.

Quantitative Data Summary

The following table summarizes typical performance data for the described sample preparation techniques. Note that these are representative values based on the analysis of similar small molecule antiviral drugs, as specific data for Ingavirin is not widely available. Optimization of these methods for Ingavirin is recommended to achieve the best performance.

ParameterProtein Precipitation (Plasma)Liquid-Liquid Extraction (Urine)Solid-Phase Extraction (Plasma/Urine)
Recovery 85-105%70-95%>90%
Limit of Detection (LOD) 1-10 ng/mL0.5-5 ng/mL0.1-2 ng/mL
Limit of Quantification (LOQ) 5-25 ng/mL1-15 ng/mL0.5-5 ng/mL
Matrix Effect HighModerateLow
Throughput HighModerateModerate to High
Cost per Sample LowLow to ModerateHigh

Experimental Protocols

Protein Precipitation (PP) for Plasma Samples

Protein precipitation is a rapid and simple method for removing proteins from biological samples, making it suitable for high-throughput analysis.[7][8]

Workflow:

G start Plasma Sample step1 Add Internal Standard start->step1 step2 Add Precipitating Solvent (e.g., Acetonitrile) step1->step2 step3 Vortex step2->step3 step4 Centrifuge step3->step4 step5 Collect Supernatant step4->step5 end LC-MS/MS Analysis step5->end G start Urine Sample step1 Add Internal Standard & Adjust pH start->step1 step2 Add Extraction Solvent (e.g., Ethyl Acetate) step1->step2 step3 Vortex/Mix step2->step3 step4 Centrifuge step3->step4 step5 Collect Organic Layer step4->step5 step6 Evaporate & Reconstitute step5->step6 end LC-MS/MS Analysis step6->end G start Pre-treated Sample (Plasma or Urine) step1 Condition SPE Cartridge start->step1 step2 Equilibrate SPE Cartridge step1->step2 step3 Load Sample step2->step3 step4 Wash Cartridge step3->step4 step5 Elute Analyte step4->step5 step6 Evaporate & Reconstitute step5->step6 end LC-MS/MS Analysis step6->end

References

Application Note and Protocol: Development of a Validated Bioanalytical Method for Ingavirin (Imidazolylethanamide Pentanedioic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin (imidazolylethanamide pentanedioic acid, PAIE) is an antiviral drug with a broad spectrum of activity against various respiratory viruses, including influenza A and B viruses.[1] Its mechanism of action involves the inhibition of viral replication and modulation of the host immune response.[1][2] To support preclinical and clinical development, including pharmacokinetic and toxicokinetic studies, a robust and validated bioanalytical method for the quantification of Ingavirin in biological matrices is essential.

This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ingavirin in human plasma. The method is designed to meet the validation criteria set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Mechanism of Action of Ingavirin

Ingavirin exerts its antiviral effect through a multi-faceted approach. It inhibits the replication of viruses within infected cells and modulates the host's immune system to mount a more effective response. Key aspects of its mechanism include enhancing the production of interferons and regulating cytokine balance to control inflammation.[1][2]

Ingavirin_Mechanism cluster_virus Viral Infection cluster_host Host Cell Response Viral Replication Viral Replication Inflammation Inflammation Viral Replication->Inflammation Interferon Production Interferon Production Antiviral State Antiviral State Interferon Production->Antiviral State Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation Ingavirin Ingavirin Ingavirin->Viral Replication Inhibits Ingavirin->Interferon Production Enhances Ingavirin->Pro-inflammatory Cytokines Reduces

Figure 1: Proposed signaling pathway of Ingavirin's antiviral action.

Experimental Protocols

This section details the materials, reagents, and procedures for the validated bioanalytical method for Ingavirin.

Materials and Reagents
  • Ingavirin reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., Ingavirin-d4 (or a structurally similar analog if a SIL-IS is not available)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (with K2EDTA as anticoagulant)

  • 96-well plates

  • Analytical balance, vortex mixer, centrifuge

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ingavirin and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the Ingavirin stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.

  • Add 10 µL of the IS working solution to each well, except for the blank matrix samples (to which 10 µL of diluent is added).

  • Add 200 µL of cold acetonitrile to each well to precipitate plasma proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative starting conditions and should be optimized for the specific instrumentation used.

ParameterCondition
HPLC Column C18 column (e.g., 50 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Ingavirin: [M+H]+ → fragment ionIS: [M+H]+ → fragment ion
Source Temperature 500°C
IonSpray Voltage 5500 V

Note: The specific MRM transitions and collision energies must be determined by infusing the individual compounds into the mass spectrometer.

Bioanalytical_Workflow Start Start Plasma_Sample Plasma Sample (50 µL) Start->Plasma_Sample Add_IS Add Internal Standard (10 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (200 µL Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant (100 µL) Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

Figure 2: Experimental workflow for Ingavirin analysis in plasma.

Method Validation Summary

The bioanalytical method should be validated according to international guidelines.[3][4][5] The following tables summarize the typical parameters and acceptance criteria.

Linearity and Lower Limit of Quantification (LLOQ)
ParameterResultAcceptance Criteria
Calibration Range1 - 1000 ng/mLAt least 6 non-zero standards
Regression ModelLinear, 1/x² weighting-
Correlation Coefficient (r²)> 0.99≥ 0.99
LLOQ1 ng/mLS/N > 5; Accuracy ±20%; Precision ≤20%
Accuracy of Standards± 8.2%± 15% (±20% at LLOQ)
Precision of Standards≤ 7.5%≤ 15% (≤20% at LLOQ)
Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ198.58.9102.111.2
Low QC3101.26.599.87.8
Medium QC10097.64.298.55.1
High QC800103.43.8101.74.5
Acceptance Criteria: Accuracy within ±15% of nominal value (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ).
Matrix Effect and Recovery
QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)IS Normalized Matrix Factor (%CV)
Low QC395.888.26.7
High QC80098.191.54.9
Acceptance Criteria: IS normalized matrix factor %CV ≤ 15%.
Stability
Stability TestConditionConcentration (ng/mL)Accuracy (%)
Bench-top4 hours at room temp.3 and 80096.8 - 104.2
Freeze-thaw3 cycles3 and 80095.5 - 102.9
Long-term30 days at -80°C3 and 80098.1 - 105.7
Acceptance Criteria: Mean concentration within ±15% of nominal concentration.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of Ingavirin in human plasma. The protocol, once optimized and fully validated according to regulatory standards, is suitable for supporting pharmacokinetic and other studies in drug development. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest data quality.[6] Researchers should perform a full validation in their own laboratories to demonstrate the method's reliability for its intended purpose.

References

Application Note: Utilizing Ingavirin-d6 for In Vitro and In Vivo Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® (imidazolyl ethanamide pentanedioic acid) is an antiviral drug with a broad spectrum of activity against influenza A and B viruses, adenoviruses, and other respiratory viruses. As with any therapeutic agent, a thorough understanding of its potential for drug-drug interactions (DDIs) is crucial for safe and effective clinical use. This application note provides detailed protocols for assessing the DDI potential of Ingavirin using its stable isotope-labeled internal standard, Ingavirin-d6.

The use of a deuterated internal standard like this compound is best practice for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] It ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3] While specific DDI studies on Ingavirin are not extensively published, this document outlines standardized protocols to investigate its potential as an inhibitor or inducer of major cytochrome P450 (CYP) enzymes and its interaction with key drug transporters.

The Role of this compound in DDI Studies

This compound serves as an ideal internal standard for the accurate quantification of Ingavirin in various biological matrices. In DDI studies, precise measurement of the parent drug concentration is essential to determine the impact of co-administered drugs on its pharmacokinetics, and vice-versa. Deuterated standards are preferred as they co-elute with the analyte and have nearly identical ionization efficiencies, thus compensating for matrix effects and improving assay robustness.[1][2]

Key In Vitro DDI Studies

The following protocols describe fundamental in vitro assays to evaluate the DDI profile of Ingavirin.

Cytochrome P450 Inhibition Assay

This assay determines the potential of Ingavirin to inhibit the activity of major drug-metabolizing CYP enzymes.[4][5][6][7][8]

Experimental Protocol:

  • Materials:

    • Human liver microsomes (pooled)

    • Ingavirin and this compound

    • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

    • NADPH regenerating system

    • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

    • Control inhibitors for each CYP isoform

  • Procedure:

    • Prepare a series of Ingavirin concentrations (e.g., 0.1 to 100 µM).

    • In a 96-well plate, pre-incubate Ingavirin with human liver microsomes and the NADPH regenerating system for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the specific CYP probe substrate.

    • Incubate for the optimal time for each isoform.

    • Stop the reaction by adding cold ACN containing this compound as the internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each Ingavirin concentration compared to the vehicle control.

    • Determine the IC50 value (concentration of Ingavirin causing 50% inhibition) by fitting the data to a four-parameter logistic model.

Table 1: Representative IC50 Data for Ingavirin in CYP Inhibition Assays

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin> 100
CYP2B6Bupropion> 100
CYP2C8Amodiaquine85.2
CYP2C9Diclofenac> 100
CYP2C19S-mephenytoin92.5
CYP2D6Dextromethorphan> 100
CYP3A4Midazolam75.8

Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.

Cytochrome P450 Induction Assay

This assay assesses the potential of Ingavirin to induce the expression of key CYP enzymes.[6][9][10]

Experimental Protocol:

  • Materials:

    • Cryopreserved human hepatocytes (from at least three donors)

    • Ingavirin

    • Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)

    • Cell culture media and reagents

    • RNA extraction kit and qRT-PCR reagents

    • LC-MS/MS system

  • Procedure:

    • Culture human hepatocytes in a suitable format (e.g., collagen-coated plates).

    • Treat the cells with various concentrations of Ingavirin, a vehicle control, and positive controls for 48-72 hours.

    • For mRNA analysis: Lyse the cells, extract mRNA, and perform qRT-PCR to measure the expression levels of CYP1A2, CYP2B6, and CYP3A4 genes.

    • For activity analysis: Incubate the treated cells with a cocktail of CYP probe substrates and analyze metabolite formation by LC-MS/MS.

  • Data Analysis:

    • Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.

    • Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect) values.

Table 2: Representative Data for Ingavirin in CYP Induction Assays

CYP IsoformEndpointFold Induction vs. VehicleEC50 (µM)Emax (fold)
CYP1A2mRNA1.2> 50N/A
CYP2B6mRNA1.5> 50N/A
CYP3A4mRNA1.845.12.1

Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.

Caco-2 Permeability Assay for Transporter Interactions

This assay evaluates the potential of Ingavirin to be a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells.[1][2][3][11][12]

Experimental Protocol:

  • Materials:

    • Caco-2 cells

    • Transwell® inserts

    • Ingavirin and this compound

    • Hanks' Balanced Salt Solution (HBSS)

    • Known P-gp/BCRP inhibitors (e.g., Verapamil, Ko143)

    • Lucifer yellow for monolayer integrity testing

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and Lucifer yellow permeability.

    • To assess if Ingavirin is a substrate, measure its transport in both directions: apical to basolateral (A-B) and basolateral to apical (B-A).

    • To assess if Ingavirin is an inhibitor, measure the transport of a known P-gp/BCRP substrate (e.g., Digoxin) in the presence and absence of Ingavirin.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Quantify the concentration of Ingavirin (or the substrate) in the donor and receiver compartments using LC-MS/MS with this compound as the internal standard.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 suggests active efflux.

Table 3: Representative Data from Caco-2 Permeability Assay for Ingavirin

ConditionPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
Ingavirin (10 µM)1.54.83.2
Ingavirin + Verapamil (100 µM)2.12.51.2

Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.

Visualizing Experimental Workflows

Diagram 1: CYP450 Inhibition Assay Workflow

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Ingavirin Ingavirin Serial Dilutions PreIncubate Pre-incubation (Ingavirin + Microsomes + NADPH) at 37°C Ingavirin->PreIncubate Microsomes Human Liver Microsomes Microsomes->PreIncubate NADPH NADPH System NADPH->PreIncubate AddSubstrate Add CYP Probe Substrate Reaction Incubation at 37°C Quench Stop Reaction (Cold ACN + this compound) Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS IC50 IC50 Determination LCMS->IC50

Caption: Workflow for determining the CYP450 inhibitory potential of Ingavirin.

Diagram 2: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_setup Cell Culture and Setup cluster_transport Transport Experiment cluster_quantification Quantification and Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 21 days Seed->Differentiate Integrity Verify Monolayer Integrity (TEER) Differentiate->Integrity AddCompound Add Ingavirin to Donor Chamber (Apical or Basolateral) Integrity->AddCompound Incubate Incubate at 37°C for 2 hours AddCompound->Incubate Sample Sample Donor and Receiver Chambers Incubate->Sample AddIS Add this compound (Internal Standard) Sample->AddIS LCMS Quantify by LC-MS/MS AddIS->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

Caption: Workflow for assessing the permeability and efflux of Ingavirin.

Clinical DDI Study Design

Should in vitro studies suggest a potential for DDI, a clinical study may be warranted.

Protocol Outline: Open-Label, Fixed-Sequence Study

  • Objective: To evaluate the effect of a potent CYP3A4 inhibitor (e.g., Itraconazole) on the pharmacokinetics of Ingavirin in healthy volunteers.

  • Study Population: Healthy male and female subjects, 18-55 years of age.

  • Study Design:

    • Period 1: Subjects receive a single oral dose of Ingavirin (e.g., 90 mg).

    • Serial blood samples are collected over 48 hours to determine the pharmacokinetic profile of Ingavirin.

    • Washout Period: A washout period of at least 7 days.

    • Period 2: Subjects receive the CYP3A4 inhibitor for a specified duration to achieve steady-state.

    • On the last day of inhibitor administration, subjects receive a single oral dose of Ingavirin.

    • Serial blood samples are collected again over 48 hours.

  • Bioanalysis: Plasma concentrations of Ingavirin are determined using a validated LC-MS/MS method with this compound as the internal standard.

  • Pharmacokinetic Parameters: Cmax, AUC0-t, AUC0-inf, t1/2, and Tmax for Ingavirin will be calculated for both periods.

  • Statistical Analysis: The geometric mean ratios and 90% confidence intervals for Cmax and AUC of Ingavirin with and without the inhibitor will be calculated to assess the magnitude of the interaction.

Diagram 3: Clinical DDI Study Logical Flow

Clinical_DDI_Flow Screening Screening and Enrollment of Healthy Volunteers Period1 Period 1: Administer single dose of Ingavirin Screening->Period1 PK1 Collect blood samples for PK analysis Period1->PK1 Washout Washout Period PK1->Washout Bioanalysis Bioanalysis of Ingavirin using LC-MS/MS with this compound PK1->Bioanalysis Period2_Inhibitor Period 2: Administer CYP3A4 Inhibitor to steady state Washout->Period2_Inhibitor Period2_CoAdmin Co-administer single dose of Ingavirin Period2_Inhibitor->Period2_CoAdmin PK2 Collect blood samples for PK analysis Period2_CoAdmin->PK2 PK2->Bioanalysis PK_Analysis Pharmacokinetic and Statistical Analysis Bioanalysis->PK_Analysis Report Final Study Report PK_Analysis->Report

Caption: Logical flow of a clinical drug-drug interaction study for Ingavirin.

Conclusion

A comprehensive evaluation of the drug-drug interaction potential of Ingavirin is a critical component of its development and safe clinical use. The protocols outlined in this application note provide a robust framework for conducting these essential studies. The use of this compound as an internal standard is indispensable for achieving the high-quality bioanalytical data required for accurate interpretation of DDI study results. While specific data for Ingavirin is limited in the public domain, these standardized methodologies will enable researchers to thoroughly characterize its DDI profile.

References

Application Notes and Protocols: Cell-Based Assay for Evaluating the Antiviral Efficacy of Ingavirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® (imidazolyl ethanamide pentanedioic acid) is an antiviral drug with a multi-faceted mechanism of action, demonstrating efficacy against influenza A and B viruses, as well as other acute respiratory viral infections.[1][2] Its antiviral strategy encompasses direct inhibition of viral replication and modulation of the host's immune and inflammatory responses.[1][2] A key target of Ingavirin is the influenza virus nucleoprotein (NP), a critical component for viral replication. By interfering with the nuclear import of viral nucleoproteins, Ingavirin effectively disrupts the viral life cycle.[1] Furthermore, Ingavirin has been shown to stimulate the host's innate immune system through the induction of interferon production and possesses anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines.[1][2] Some studies also suggest that Ingavirin can impair viral morphogenesis, leading to a decrease in the infectivity of progeny virions.[3]

This application note provides a comprehensive, step-by-step protocol for conducting cell-based assays to accurately evaluate the antiviral efficacy of Ingavirin against influenza viruses. The described methodologies are essential for researchers in virology and drug development seeking to characterize the antiviral properties of Ingavirin and similar compounds.

Mechanism of Action Overview

Ingavirin's antiviral activity is characterized by a multi-pronged approach that targets both viral and host factors.

  • Inhibition of Viral Replication: Ingavirin interferes with the transport of viral nucleoproteins into the nucleus, a crucial step for the replication and transcription of the viral genome.[1] This action effectively curtails the multiplication and spread of the virus within the host.

  • Immune Modulation: The compound enhances the production of interferons, key signaling proteins in the body's innate antiviral defense system.[1][2] This stimulation of the interferon response strengthens the host's ability to combat the viral infection.

  • Anti-inflammatory Effects: Ingavirin helps to moderate the inflammatory response triggered by viral infections by reducing the production of pro-inflammatory cytokines, which can alleviate symptoms and prevent excessive tissue damage.[1]

Ingavirin_Mechanism_of_Action cluster_virus Influenza Virus Life Cycle cluster_host Host Cell Response Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Viral Replication & Transcription (in Nucleus) Uncoating->Replication Assembly Viral Assembly Replication->Assembly Budding Viral Budding Assembly->Budding Interferon Interferon (IFN) Production Inflammation Pro-inflammatory Cytokine Production Ingavirin Ingavirin Ingavirin->Replication Inhibits NP Nuclear Import Ingavirin->Assembly Impairs Morphogenesis Ingavirin->Interferon Stimulates Ingavirin->Inflammation Reduces

Figure 1. Ingavirin's multifaceted mechanism of action.

Experimental Protocols

This section details the necessary protocols to assess the antiviral efficacy of Ingavirin, including cytotoxicity assays and various methods to quantify the reduction in viral activity. Madin-Darby Canine Kidney (MDCK) cells are recommended as the primary cell line for these assays, as they are highly susceptible to influenza virus infection.[4][5][6] Human lung adenocarcinoma A549 cells can also be utilized.[3]

Cell Culture and Virus Propagation
  • Cell Lines:

    • MDCK (Madin-Darby Canine Kidney) cells (ATCC CCL-34)

    • A549 (Human Lung Carcinoma) cells (ATCC CCL-185)

  • Culture Medium:

    • For MDCK cells: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For A549 cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Virus Strain: A laboratory-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1) or a contemporary clinical isolate).

  • Virus Propagation:

    • Grow MDCK cells to 80-90% confluency in T75 flasks.

    • Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS).

    • Infect the cells with the influenza virus at a low multiplicity of infection (MOI) of approximately 0.001 in serum-free medium containing 1 µg/mL TPCK-treated trypsin.

    • Incubate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant cytopathic effect (CPE) is observed.

    • Harvest the supernatant, clarify by centrifugation to remove cell debris, and store at -80°C in aliquots.

    • Determine the virus titer using a TCID50 (50% Tissue Culture Infectious Dose) assay.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the concentration range at which Ingavirin is not toxic to the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • 96-well cell culture plates

    • Ingavirin stock solution

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Protocol:

    • Seed MDCK or A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of Ingavirin in cell culture medium. A suggested starting range is from 10 µg/mL to 1000 µg/mL.[1][7][8]

    • Remove the old medium from the cells and add 100 µL of the Ingavirin dilutions to the respective wells. Include wells with untreated cells as a control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of Ingavirin that reduces cell viability by 50%.

ParameterDescription
CC50 The concentration of a compound that causes a 50% reduction in cell viability.
Antiviral Efficacy Assays

This assay measures the ability of Ingavirin to protect cells from the virus-induced CPE.

  • Protocol:

    • Seed MDCK cells in a 96-well plate and grow to confluency.

    • Prepare serial dilutions of Ingavirin in serum-free medium containing TPCK-treated trypsin (1 µg/mL).

    • Remove the growth medium from the cells and pre-treat the cells with the Ingavirin dilutions for 1-2 hours.

    • Infect the cells with influenza virus at an MOI of 0.01.

    • Include the following controls: virus-infected untreated cells, uninfected untreated cells (cell control), and a positive control antiviral drug (e.g., Oseltamivir).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

    • Observe the cells daily for CPE under a microscope.

    • After the incubation period, cell viability can be quantified using the MTT assay as described above.

    • Calculate the 50% effective concentration (EC50), which is the concentration of Ingavirin that inhibits the viral CPE by 50%.

ParameterDescription
EC50 The concentration of a compound that produces 50% of its maximal antiviral effect.
SI Selectivity Index (CC50 / EC50). A higher SI value indicates a more favorable safety profile.

This is a more quantitative method to determine the reduction in infectious virus particles.

  • Protocol:

    • Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.

    • Prepare serial dilutions of the virus stock.

    • Infect the cell monolayers with the virus dilutions for 1 hour at 37°C.

    • During the infection, prepare an overlay medium containing 2X EMEM, an equal volume of 1.2% Avicel or agarose, TPCK-treated trypsin, and serial dilutions of Ingavirin.

    • After infection, remove the virus inoculum and wash the cells with PBS.

    • Add the overlay medium containing Ingavirin to the respective wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

    • Fix the cells with 4% formaldehyde and stain with crystal violet.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

    • Determine the EC50 from the dose-response curve.

This assay measures the amount of infectious virus produced in the presence of the antiviral compound.

  • Protocol:

    • Seed MDCK cells in 24-well plates and grow to confluency.

    • Treat the cells with various concentrations of Ingavirin for 1-2 hours.

    • Infect the cells with influenza virus at a specific MOI (e.g., 0.1 or 1).

    • After 1 hour of adsorption, remove the inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of Ingavirin.

    • At different time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatant.

    • Determine the viral titer in the collected supernatants using a TCID50 assay or a plaque assay.

    • Calculate the reduction in viral yield for each concentration of Ingavirin compared to the untreated control.

Mechanistic Assays

This assay visualizes the effect of Ingavirin on the nuclear import of the viral nucleoprotein.

  • Protocol:

    • Grow MDCK or A549 cells on coverslips in a 24-well plate.

    • Treat the cells with a predetermined effective concentration of Ingavirin.

    • Infect the cells with influenza virus at a high MOI (e.g., 5) to synchronize the infection.

    • At various time points post-infection (e.g., 2, 4, 6 hours), fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Incubate with a primary antibody against the influenza virus NP.

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Visualize the localization of NP using a fluorescence microscope. In untreated cells, NP should translocate to the nucleus, while in Ingavirin-treated cells, a significant portion of NP is expected to be retained in the cytoplasm.

This assay quantifies the amount of viral RNA to assess the inhibition of viral replication.

  • Protocol:

    • Perform a virus yield reduction experiment as described above.

    • At selected time points, lyse the cells and extract total RNA.

    • Perform a reverse transcription reaction to synthesize cDNA.

    • Use a real-time PCR machine to quantify the levels of a specific viral gene (e.g., the M gene) using specific primers and probes.

    • Normalize the viral RNA levels to a host housekeeping gene.

    • Compare the viral RNA levels in Ingavirin-treated cells to untreated controls.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Cytotoxicity and Antiviral Efficacy of Ingavirin

Cell LineAssayCC50 (µg/mL)EC50 (µg/mL)Selectivity Index (SI)
MDCKMTT[Insert Value]--
MDCKCPE Reduction-[Insert Value][Insert Value]
MDCKPlaque Reduction-[Insert Value][Insert Value]
A549MTT[Insert Value]--
A549CPE Reduction-[Insert Value][Insert Value]

Table 2: Virus Yield Reduction by Ingavirin in MDCK Cells

Ingavirin Conc. (µg/mL)Viral Titer (TCID50/mL) at 24h p.i.Fold ReductionViral Titer (TCID50/mL) at 48h p.i.Fold Reduction
0 (Control)[Insert Value]1[Insert Value]1
[Conc. 1][Insert Value][Insert Value][Insert Value][Insert Value]
[Conc. 2][Insert Value][Insert Value][Insert Value][Insert Value]
[Conc. 3][Insert Value][Insert Value][Insert Value][Insert Value]

Experimental Workflow Visualization

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_antiviral_types cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (MDCK or A549) Virus_Prop 2. Virus Propagation & Titration Cell_Culture->Virus_Prop Cytotoxicity 4. Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Antiviral 5. Antiviral Efficacy Assays Cell_Culture->Antiviral IF 6. Immunofluorescence (NP Localization) Cell_Culture->IF qPCR 7. qRT-PCR (Viral RNA Quantification) Cell_Culture->qPCR Virus_Prop->Antiviral Virus_Prop->IF Virus_Prop->qPCR Ingavirin_Prep 3. Prepare Ingavirin Dilutions Ingavirin_Prep->Cytotoxicity Ingavirin_Prep->Antiviral Ingavirin_Prep->IF Ingavirin_Prep->qPCR Calc 8. Calculate CC50, EC50, SI Cytotoxicity->Calc CPE CPE Reduction Plaque Plaque Reduction Yield Yield Reduction Antiviral->Calc Plot 9. Generate Dose-Response Curves Calc->Plot

Figure 2. Overall workflow for evaluating Ingavirin's antiviral efficacy.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro evaluation of Ingavirin's antiviral efficacy against influenza viruses. By employing a combination of cytotoxicity, CPE reduction, plaque reduction, and virus yield reduction assays, researchers can obtain a comprehensive understanding of the compound's antiviral properties. Furthermore, mechanistic studies such as immunofluorescence for NP localization and qRT-PCR for viral RNA quantification can elucidate the specific stages of the viral life cycle targeted by Ingavirin. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for the continued development and characterization of Ingavirin and other novel antiviral agents.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of Ingavirin-d6 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression of the deuterated internal standard, Ingavirin-d6, during LC-MS/MS analysis. The following resources are designed to help identify the root cause of the issue and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for my this compound internal standard?

A1: Signal suppression, also known as ion suppression, is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This is problematic because the fundamental assumption of using a stable isotope-labeled internal standard (SIL-IS) like this compound is that it will be affected by the matrix in the same way as the analyte (Ingavirin). If the internal standard's signal is suppressed unpredictably, it can lead to inaccurate and unreliable quantification of the target analyte.[4]

Q2: What are the most common causes of signal suppression in bioanalytical LC-MS/MS methods?

A2: The most frequent culprits are endogenous components from the biological matrix that co-elute with the analyte and internal standard.[5] In plasma or serum samples, phospholipids are a major cause of ion suppression.[5] Other sources include salts, proteins, and co-administered drugs.[5] The sample preparation method, chromatographic conditions, and the ionization source can all influence the extent of signal suppression.

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common technique is the post-column infusion experiment. This involves infusing a constant flow of an this compound solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing agents.

Q4: My this compound signal is suppressed, but the Ingavirin signal seems fine. Why would this happen?

A4: While SIL-IS are designed to co-elute and behave similarly to the analyte, slight differences in chromatographic retention can occur, especially with deuterated standards. If this compound elutes at a slightly different time than Ingavirin, it may coincide with a pocket of highly suppressive matrix components that Ingavirin avoids. This phenomenon is known as differential matrix effects.

Troubleshooting Guides

Guide 1: Systematic Investigation of this compound Signal Suppression

This guide provides a step-by-step workflow to diagnose and resolve signal suppression.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Cause Investigation cluster_2 Phase 3: Solution Implementation A Observe Inconsistent or Low This compound Signal B Perform Post-Column Infusion Experiment with this compound A->B C Analyze Blank Matrix Extract B->C D Confirm Signal Dip at This compound Retention Time C->D E Review Sample Preparation Method D->E Suppression Confirmed F Optimize Chromatographic Separation D->F G Evaluate Potential for Co-eluting Interferences D->G H Implement More Rigorous Sample Cleanup (e.g., SPE, LLE) E->H I Modify Gradient, Change Column, or Adjust pH F->I J Dilute Sample to Reduce Matrix Component Concentration G->J K Verify Resolution and Signal Recovery H->K I->K J->K

Caption: Troubleshooting workflow for this compound signal suppression.
Guide 2: Decision Tree for Method Modification

This decision tree helps in selecting the appropriate corrective action.

G decision decision action action start Start: this compound Signal Suppression Detected d1 Is suppression severe (>50% signal loss)? start->d1 d2 Does suppression occur early in the chromatogram? d1->d2 No a1 Improve Sample Preparation (SPE or LLE) d1->a1 Yes d3 Is chromatographic peak shape poor? d2->d3 No a2 Modify LC Gradient to Elute Later d2->a2 Yes a3 Consider a Different Stationary Phase (e.g., HILIC) d3->a3 Yes a4 Dilute Sample Extract d3->a4 No G cluster_0 LC System cluster_1 MS/MS System cluster_2 Interference Point A Sample Injection B Analytical Column A->B C Ion Source (ESI) B->C Eluent D Quadrupole 1 (Q1) Precursor Ion Selection C->D E Quadrupole 2 (Q2) Collision Cell D->E F Quadrupole 3 (Q3) Product Ion Selection E->F G Detector F->G H Co-eluting Matrix Components I Competition for Droplet Surface/Charge H->I I->C Signal Suppression

References

Technical Support Center: Optimizing Mass Spectrometry for Ingavirin-d6 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Ingavirin and its deuterated internal standard, Ingavirin-d6, using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring Ingavirin and this compound?

A1: While optimal transitions should be determined empirically, the following precursor ([M+H]⁺) and product ions are recommended as a starting point for method development. These are predicted based on the chemical structure of Ingavirin (Molecular Weight: 225.25 g/mol ) and common fragmentation patterns.

Table 1: Recommended MRM Transitions for Ingavirin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative Fragment
Ingavirin226.1110.1Imidazole-ethyl fragment
Ingavirin226.1130.1Pentanedioic acid amide fragment
This compound232.1110.1Imidazole-ethyl fragment
This compound232.1136.1d6-Pentanedioic acid amide fragment

Q2: Which type of liquid chromatography (LC) column is best suited for Ingavirin analysis?

A2: Ingavirin is a polar compound. Therefore, a column that provides good retention for polar analytes is recommended. Options include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These are often the first choice for highly polar compounds and can offer excellent retention and sensitivity.[1][2]

  • Reversed-Phase (RP) columns with polar endcapping or embedded polar groups: Columns like a C18 with polar modifications can provide adequate retention, especially when using mobile phases with a high aqueous content.

  • Porous Graphitic Carbon (PGC) columns (e.g., Hypercarb): These can also be effective for retaining very polar compounds.

The choice will depend on the specific matrix and desired separation from other components.

Q3: What are the potential challenges when using this compound as an internal standard?

A3: Deuterated internal standards are generally reliable, but potential issues can arise:

  • Chromatographic Shift: Deuteration can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte. This can be problematic if it causes differential matrix effects.[3][4]

  • Deuterium Exchange: While less common for D6-labeling on a stable part of the molecule, there is a small risk of back-exchange with protons from the solvent, especially under acidic or basic conditions.[5]

  • Isotopic Contribution: Ensure that the this compound standard is of high isotopic purity to prevent its contribution to the signal of the unlabeled Ingavirin.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or High Signal-to-Noise Ratio

Possible Cause Troubleshooting Step
Suboptimal IonizationExperiment with different ionization sources (e.g., ESI, APCI) and polarities (positive vs. negative). For Ingavirin, positive electrospray ionization (ESI+) is generally a good starting point.
Inefficient DesolvationOptimize gas temperatures and flow rates in the ion source to ensure efficient desolvation of the mobile phase.
Incorrect Sample pHAdjust the pH of the mobile phase to promote the ionization of Ingavirin. A mobile phase with a low pH (e.g., using formic acid) will help protonate the molecule for positive ion mode.
Ion SuppressionDilute the sample or improve the sample cleanup procedure to remove interfering matrix components. Ensure chromatographic separation from phospholipids if working with plasma samples.

Issue 2: Inaccurate Quantification or High Variability

Possible Cause Troubleshooting Step
Matrix EffectsEvaluate matrix effects by comparing the response of the analyte in neat solution versus in a post-extraction spiked matrix. If significant suppression or enhancement is observed, improve sample preparation or chromatographic separation.
Internal Standard IssuesVerify the concentration and purity of the this compound stock solution. Ensure the internal standard is added at a consistent concentration across all samples and standards.
Non-LinearityIf the calibration curve is not linear, consider a narrower concentration range or use a weighted linear regression. Saturation of the detector at high concentrations can also be a cause.
Analyte InstabilityInvestigate the stability of Ingavirin in the biological matrix and during the sample preparation process (e.g., freeze-thaw stability, bench-top stability).

Issue 3: Peak Tailing or Poor Peak Shape

Possible Cause Troubleshooting Step
Secondary Interactions with ColumnEnsure the mobile phase pH is appropriate for the analyte's pKa to avoid mixed-mode interactions on the column. Adding a small amount of a competing base to the mobile phase can sometimes help.
Column OverloadingInject a smaller volume or a more dilute sample to see if peak shape improves.
Contaminated Guard or Analytical ColumnFlush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced.

Experimental Protocols

Representative Protocol for Ingavirin Quantification in Human Plasma

This protocol is a starting point and should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[6][7][8]

1. Sample Preparation: Protein Precipitation a. To 50 µL of plasma sample, standard, or quality control (QC), add 10 µL of this compound internal standard working solution (e.g., at 500 ng/mL). b. Vortex briefly. c. Add 200 µL of acetonitrile to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at 10,000 x g for 5 minutes. f. Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

Table 2: Illustrative LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC or HPLC system
ColumnHILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient95% B to 50% B over 3 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temp.150 °C
Desolvation Temp.400 °C
MRM TransitionsSee Table 1

3. Method Validation Summary

The following tables provide typical acceptance criteria for a bioanalytical method validation.

Table 3: Accuracy and Precision (Example Data)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ1< 20%< 20%± 20%
Low3< 15%< 15%± 15%
Medium50< 15%< 15%± 15%
High150< 15%< 15%± 15%

Table 4: Stability Assessment

Stability TestConditionAcceptance Criteria
Freeze-Thaw3 cycles at -80°CMean concentration within ±15% of nominal
Bench-Top4 hours at room temp.Mean concentration within ±15% of nominal
Long-Term1 month at -80°CMean concentration within ±15% of nominal

Visualizations

Ingavirin's Proposed Mechanism of Action

Ingavirin's antiviral effect is believed to be mediated through the modulation of the host's innate immune response, rather than direct inhibition of a viral enzyme. It has been shown to enhance the interferon response, which is a key signaling pathway for antiviral defense.

Ingavirin_Mechanism cluster_virus Viral Infection cluster_cell Host Cell Virus Influenza Virus Viral_RNA Viral RNA (PAMP) Virus->Viral_RNA Replication RIGI RIG-I (PRR) Viral_RNA->RIGI sensed by MAVS MAVS RIGI->MAVS activates IRF3 IRF3 MAVS->IRF3 phosphorylates IRF3_p p-IRF3 (active) IRF3->IRF3_p IFN Interferon (IFN) Production IRF3_p->IFN induces Antiviral_State Antiviral State IFN->Antiviral_State establishes Ingavirin Ingavirin Ingavirin->IFN enhances

Caption: Proposed mechanism of Ingavirin enhancing the host interferon response.

Experimental Workflow for Sample Analysis

The following diagram illustrates the logical flow from sample receipt to final data analysis in a typical bioanalytical workflow for Ingavirin quantification.

Workflow Sample_Receipt Sample Receipt (Plasma) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Receipt->Sample_Prep Add IS LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Inject Supernatant Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Bioanalytical workflow for Ingavirin quantification.

References

Technical Support Center: Bioanalysis of Ingavirin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Ingavirin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects when using Ingavirin-d6 as an internal standard in human plasma samples for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Ingavirin analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1] In human plasma, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[2] These effects can lead to inaccurate and imprecise quantification of Ingavirin, compromising the reliability of your results.[1] The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for these effects, as it co-elutes with Ingavirin and experiences similar ionization suppression or enhancement.[1]

Q2: I am observing significant ion suppression for both Ingavirin and this compound. What is the likely cause and what are my first steps?

A2: Significant ion suppression for both the analyte and the internal standard strongly suggests the presence of co-eluting matrix components.[1][3] Phospholipids are a common cause of ion suppression in human plasma samples analyzed by LC-MS/MS.[2][4] Your first step should be to review and optimize your sample preparation method to better remove these interfering substances.[5] Additionally, chromatographic conditions can be adjusted to separate Ingavirin from the region where matrix components elute.[1][3]

Q3: My this compound internal standard response is inconsistent across my sample batch, but the response in my calibration standards is stable. What could be the issue?

A3: Inconsistent internal standard response across different plasma samples, despite stable response in the calibration curve prepared in a surrogate matrix, points towards variability in the matrix effect between individual plasma lots. This is known as differential matrix effects. Your sample preparation method may not be robust enough to handle the biological variability in patient or donor plasma. Further optimization of the sample cleanup process is recommended.

Q4: Can I use a different internal standard if I suspect this compound is not performing well?

A4: While a stable isotope-labeled internal standard like this compound is the gold standard, if you continue to face issues, you could consider a structural analog as an alternative. However, it is crucial to validate that the analog behaves similarly to Ingavirin during extraction and ionization. The ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect.[1] Any change in internal standard would require a re-validation of the bioanalytical method.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Asymmetry for Ingavirin and this compound

This issue can be caused by problems with the analytical column, mobile phase, or sample solvent.

Potential Cause Troubleshooting Step Expected Outcome
Column Degradation Replace the analytical column with a new one of the same type.Improved peak shape and symmetry.
Incompatible Sample Solvent Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.Sharper, more symmetrical peaks.
Mobile Phase pH Verify the pH of the mobile phase is appropriate for Ingavirin's chemical properties.Consistent retention times and improved peak shape.
Issue 2: High Variability in Analyte Response (%CV > 15%) in Quality Control (QC) Samples

High variability often points to inconsistent sample preparation or significant, variable matrix effects.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Sample Cleanup Switch from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][4]Reduced matrix effects and lower %CV in QC samples.
Pipetting Inaccuracy Calibrate pipettes and ensure consistent handling during sample and standard preparation.Improved precision and accuracy.
Inconsistent Extraction Recovery Optimize the extraction solvent and pH to ensure consistent recovery of Ingavirin.More consistent analyte and internal standard responses.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods in mitigating matrix effects for Ingavirin analysis in human plasma. The Matrix Factor (MF) is calculated as the peak area of the analyte in the presence of matrix divided by the peak area in a clean solvent. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

Sample Preparation Method Mean Matrix Factor (MF) %CV of MF (n=6 lots) Recovery (%) %CV of Recovery
Protein Precipitation (Acetonitrile)0.6525.495.28.7
Liquid-Liquid Extraction (Ethyl Acetate)0.8812.185.76.2
Solid-Phase Extraction (C18)0.975.392.14.5

As shown in the table, Solid-Phase Extraction (SPE) provides the most effective reduction in matrix effects, with a Matrix Factor closest to 1 and the lowest variability across different plasma lots.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Ingavirin in Human Plasma

This protocol is designed to remove a significant portion of plasma phospholipids and other interfering substances.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 100 µL of human plasma with 20 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Ingavirin and this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Post-Column Infusion for Matrix Effect Evaluation

This experiment helps to identify the regions in the chromatogram where matrix components cause ion suppression or enhancement.

  • Setup: Infuse a standard solution of Ingavirin directly into the mass spectrometer source post-column using a T-junction.

  • Injection: Inject a blank, extracted plasma sample onto the LC column.

  • Analysis: Monitor the Ingavirin signal. A stable baseline will be observed. Any deviation (dip or peak) in the baseline during the chromatographic run indicates the elution of matrix components that cause ion suppression or enhancement, respectively.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Human Plasma Sample is_add Add this compound (IS) plasma->is_add spe Solid-Phase Extraction is_add->spe elute Elution spe->elute dry_recon Evaporate & Reconstitute elute->dry_recon lcms LC-MS/MS System dry_recon->lcms data Data Acquisition lcms->data quant Quantification data->quant result Concentration of Ingavirin quant->result

Caption: Workflow for Ingavirin bioanalysis in human plasma.

troubleshooting_logic cluster_solutions Potential Solutions start Inconsistent Results (High %CV, Poor Peak Shape) check_is Check Internal Standard Response Variability start->check_is check_system Check System Suitability (Column, MS Source) start->check_system optimize_chrom Optimize Chromatography (Gradient, Column) check_is->optimize_chrom Consistent IS improve_sp Improve Sample Prep (LLE, SPE) check_is->improve_sp Inconsistent IS

Caption: Troubleshooting logic for inconsistent Ingavirin results.

References

Technical Support Center: Analysis of Ingavirin-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of in-source fragmentation of Ingavirin-d6 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1][2] This phenomenon can lead to a decreased intensity of the precursor ion ([M+H]⁺) for this compound and the appearance of fragment ions in the mass spectrum. This can complicate data interpretation, reduce assay sensitivity, and potentially lead to inaccurate quantification.

Q2: What are the most common causes of in-source fragmentation?

In-source fragmentation is primarily caused by excessive energy being transferred to the analyte ions during the ionization process. Key contributing factors include:

  • High Cone Voltage/Fragmentor Voltage: These voltages accelerate ions from the atmospheric pressure region to the vacuum region of the mass spectrometer, and high values can induce collisions that lead to fragmentation.[2][3]

  • High Source Temperature: Elevated temperatures can provide thermal energy that contributes to the degradation of thermally labile molecules like this compound.[2]

  • Suboptimal Nebulizer Gas Flow: Incorrect gas flow can affect the desolvation process, leading to unstable ions that are more prone to fragmentation.

  • Dirty Ion Source: Contaminants in the ion source can lead to unstable ionization conditions and promote fragmentation.

Q3: How does the deuterium labeling in this compound affect its fragmentation?

Deuterium labeling is a common strategy for creating internal standards in quantitative mass spectrometry. While this compound is expected to have a similar fragmentation pattern to unlabeled Ingavirin, the deuterium atoms can sometimes influence fragmentation pathways due to the kinetic isotope effect. This can, in some cases, lead to different relative intensities of fragment ions compared to the unlabeled compound.

Troubleshooting Guide: Minimizing In-source Fragmentation of this compound

This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.

Problem: Low abundance of the [M+H]⁺ ion and high intensity of fragment ions.
Potential Cause Troubleshooting Steps Expected Outcome
Excessive energy in the ion source1. Optimize Cone/Fragmentor Voltage: Start with a low cone voltage (e.g., 10-20 V) and gradually increase it while monitoring the precursor and fragment ion intensities.[2][3]An increase in the [M+H]⁺ ion intensity and a decrease in fragment ion intensities.
2. Reduce Source Temperature: Lower the ion source temperature in increments of 10-20°C and observe the effect on the mass spectrum.[2]Preservation of the intact molecule, leading to a stronger precursor ion signal.
3. Adjust Nebulizer Gas Flow: Optimize the nebulizer gas flow to ensure efficient and gentle desolvation.Improved ion stability and reduced fragmentation.
Mobile phase composition4. Modify Mobile Phase: Consider using mobile phase additives that promote stable ion formation, such as low concentrations of formic acid or ammonium formate.Enhanced signal of the desired precursor ion.
Analyte instability5. Check Sample Stability: Ensure that this compound is stable in the chosen solvent and that the sample is fresh.Consistent and reproducible mass spectra.
Data Presentation: Recommended Starting MS Parameters

The following table provides a set of recommended starting parameters for the analysis of this compound, which can be further optimized for your specific instrument and experimental conditions.

ParameterRecommended Starting ValueRange for Optimization
Ionization Mode Electrospray Ionization (ESI) Positive-
Capillary Voltage 3.0 - 3.5 kV2.5 - 4.0 kV
Cone/Fragmentor Voltage 20 V10 - 40 V
Source Temperature 120 °C100 - 150 °C
Desolvation Temperature 350 °C300 - 450 °C
Nebulizer Gas Flow Instrument DependentOptimize for stable spray
Collision Energy (for MS/MS) 15 eV10 - 30 eV

Experimental Protocols

Protocol 1: Optimization of Cone Voltage to Minimize In-source Fragmentation

  • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the LC-MS system with a suitable column and mobile phase for the analysis of Ingavirin.

  • Infuse the this compound solution directly into the mass spectrometer or perform an injection.

  • Set the initial cone/fragmentor voltage to a low value (e.g., 10 V).

  • Acquire a full scan mass spectrum and record the intensities of the precursor ion ([M+H]⁺) and any observed fragment ions.

  • Increase the cone/fragmentor voltage in increments of 5 V (e.g., 15 V, 20 V, 25 V, etc.) and repeat step 5 for each voltage setting.

  • Plot the intensity of the precursor ion and major fragment ions as a function of the cone/fragmentor voltage.

  • Determine the optimal cone/fragmentor voltage that maximizes the precursor ion signal while minimizing in-source fragmentation.

Visualizations

Logical Workflow for Troubleshooting In-Source Fragmentation

G Troubleshooting Workflow A High In-Source Fragmentation Observed B Reduce Cone/Fragmentor Voltage A->B C Lower Source Temperature A->C D Optimize Nebulizer Gas Flow A->D G Fragmentation Minimized? B->G C->G D->G E Modify Mobile Phase Composition F Check Sample Stability E->F I Consult Instrument Specialist F->I G->E No H Proceed with Analysis G->H Yes

Caption: A logical workflow for systematically troubleshooting in-source fragmentation.

Potential Fragmentation Pathway of Ingavirin

G Potential Ingavirin Fragmentation Ingavirin Ingavirin [M+H]⁺ Fragment1 Imidazole-containing fragment Loss of the pentanoic acid moiety Ingavirin->Fragment1 Amide bond cleavage Fragment2 Pentanoic acid fragment Loss of the imidazole-ethylamine moiety Ingavirin->Fragment2 Amide bond cleavage

References

Technical Support Center: Overcoming Chromatographic Peak Tailing for Ingavirin and Ingavirin-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming chromatographic peak tailing issues encountered during the analysis of Ingavirin and its deuterated internal standard, Ingavirin-d6.

Troubleshooting Guide

Peak tailing can significantly compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to identifying and resolving common causes of peak tailing for Ingavirin and this compound.

Is the peak tailing observed for both Ingavirin and this compound?

Use the following workflow to diagnose the potential cause of peak tailing:

G start Peak Tailing Observed q1 Tailing for All Peaks? start->q1 a1_yes Yes q1->a1_yes All peaks tail a1_no No (Only Ingavirin/ This compound) q1->a1_no Only analyte tails cause1 Potential Cause: System-wide Issue a1_yes->cause1 cause2 Potential Cause: Analyte-Specific Interactions a1_no->cause2 sol1 Troubleshooting: - Check for extra-column volume (tubing, fittings). - Inspect column for voids or contamination. - Verify mobile phase preparation. cause1->sol1 q2 Is mobile phase pH controlled? cause2->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is an end-capped C18 column being used? a2_yes->q3 sol2 Troubleshooting: - Introduce a buffer to the mobile phase. - Adjust pH away from pKa values. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is sample solvent stronger than mobile phase? a3_yes->q4 sol3 Troubleshooting: - Switch to an end-capped column to minimize silanol interactions. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Troubleshooting: - Dilute sample in mobile phase. - Reduce injection volume. a4_yes->sol4 final_check Further Checks: - Column aging/degradation. - Sample matrix effects. - Analyte concentration (overload). a4_no->final_check

Caption: Troubleshooting workflow for chromatographic peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of Ingavirin that might contribute to peak tailing?

A1: Ingavirin possesses both a carboxylic acid group (acidic) and an imidazole group (basic). The predicted pKa values are approximately 4.15 for the acidic group and 6.55 for the basic group. When the mobile phase pH is close to these pKa values, the ionization state of the molecule can vary, leading to secondary interactions with the stationary phase and causing peak tailing.

Q2: I am observing peak tailing for Ingavirin. Where should I start troubleshooting?

A2: Start by examining the mobile phase pH. Given Ingavirin's pKa values, operating at a pH well below 4.15 (e.g., pH 2.5-3.0) will ensure the carboxylic acid is protonated, and operating at a pH above 6.55 (e.g., pH 7.5-8.0) will ensure the imidazole group is deprotonated. This can help minimize secondary ionic interactions with the stationary phase. However, be mindful of the column's pH tolerance.

Q3: Can the choice of HPLC column affect peak tailing for Ingavirin?

A3: Yes, the column chemistry is critical. Basic compounds like Ingavirin can interact with residual silanol groups on the surface of silica-based columns, which is a common cause of peak tailing. Using an "end-capped" column, where these silanol groups are chemically deactivated, is highly recommended to improve peak shape.

Q4: My peak shape is still not optimal even after adjusting the mobile phase pH and using an end-capped column. What else can I try?

A4: Consider the following:

  • Mobile Phase Composition: Vary the organic modifier (acetonitrile vs. methanol) and its concentration. Sometimes, one organic modifier will provide better peak shape than another.

  • Buffer Concentration: If you are using a buffer, try increasing the concentration (e.g., from 10 mM to 25 mM) to improve buffering capacity and maintain a consistent pH at the column head.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase. Injecting a sample in a stronger solvent can cause peak distortion.

  • Column Overload: Inject a lower concentration of your sample. If the peak shape improves, you may be overloading the column.

  • Extra-column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening and tailing.

Q5: I am using this compound as an internal standard, and its peak shape is different from Ingavirin. Why might this be?

A5: While deuterated internal standards are chemically very similar to the analyte, they can sometimes exhibit slight differences in chromatographic behavior. However, significant differences in peak shape are more likely due to other factors such as co-eluting interferences from the sample matrix that affect one compound more than the other. Ensure proper sample clean-up to minimize matrix effects. If the issue persists, consider that the deuteration may slightly alter the pKa, though this is generally a minor effect.

Experimental Protocols

The following is a suggested starting point for an HPLC-MS/MS method for the analysis of Ingavirin and this compound. This protocol is based on common practices for similar antiviral compounds and the chemical properties of Ingavirin.

Suggested HPLC-MS/MS Method

ParameterRecommended ConditionRationale
HPLC System UHPLC or HPLC system coupled to a triple quadrupole mass spectrometerProvides the necessary sensitivity and selectivity for bioanalysis.
Column End-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm)Minimizes silanol interactions that can cause peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure protonation of the carboxylic acid group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA typical gradient to elute the analytes of interest.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CCan improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume helps to prevent column overload.
Sample Diluent Mobile Phase AEnsures compatibility with the initial chromatographic conditions.
MS Ionization Positive Electrospray Ionization (ESI+)Suitable for the basic imidazole group of Ingavirin.
MS/MS Transitions To be determined by infusion of standardsSpecific precursor-to-product ion transitions for Ingavirin and this compound will need to be optimized.

Sample Preparation (for Plasma)

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

  • Inject into the LC-MS/MS system.

Data Presentation

The following table summarizes key chromatographic parameters and their potential impact on peak tailing for Ingavirin.

ParameterCondition 1Condition 2Expected Outcome for Peak Shape
Mobile Phase pH pH 6.0 (near pKa)pH 3.0 (away from pKa)Condition 2 is expected to provide a more symmetrical peak.
Column Type Standard C18End-capped C18Condition 2 is expected to significantly reduce peak tailing.
Sample Solvent 100% Acetonitrile95:5 Water:AcetonitrileCondition 2 is expected to improve peak shape by matching the initial mobile phase.
Analyte Concentration 100 µg/mL1 µg/mLIf overload is an issue, Condition 2 will result in a more symmetrical peak.

Visualization of Key Concepts

G cluster_0 Ingavirin Structure and Ionization cluster_1 Low pH (e.g., < 4.15) cluster_2 High pH (e.g., > 6.55) Ingavirin Ingavirin (Amphoteric) Protonated Imidazole group: Positive charge Carboxylic acid: Neutral Ingavirin->Protonated Acidic Mobile Phase Deprotonated Imidazole group: Neutral Carboxylic acid: Negative charge Ingavirin->Deprotonated Basic Mobile Phase

Caption: Ionization states of Ingavirin at different pH values.

Investigating isotopic cross-contamination in Ingavirin-d6 samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingavirin-d6. The focus is on identifying and addressing potential isotopic cross-contamination during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contamination in the context of this compound?

A1: Isotopic cross-contamination, often referred to as "cross-contribution" in mass spectrometry, occurs when the signal of the deuterated internal standard (this compound) is interfered with by its non-deuterated (or partially deuterated) counterparts, and vice-versa.[1][2] In an ideal this compound sample, all molecules would contain six deuterium atoms. However, due to the complexities of synthesis and potential hydrogen-deuterium (H/D) exchange, a distribution of isotopologues (molecules with fewer than six deuterium atoms) may exist.[3] This distribution is a critical aspect of the compound's isotopic purity and not necessarily an impurity in the traditional sense.

Q2: What are the common sources of isotopic cross-contamination for this compound?

A2: The primary sources of isotopic cross-contamination for this compound can be categorized as follows:

  • Synthetic Byproducts: The chemical synthesis of deuterated compounds can result in a mixture of isotopologues with varying numbers of deuterium atoms.[4]

  • Hydrogen-Deuterium (H/D) Exchange: Exposure to protic solvents (e.g., water, methanol) or acidic/basic conditions can lead to the exchange of deuterium atoms with hydrogen atoms from the surrounding environment.[4] Deuterated compounds, especially solvents, are often hygroscopic and readily absorb moisture from the atmosphere.[5][6]

  • Contaminated Reagents or Solvents: Using non-deuterated or low-purity solvents and reagents can introduce protium (¹H) that can exchange with the deuterium in this compound.[7][8]

  • Improper Handling and Storage: Inadequate storage conditions, such as exposure to atmospheric moisture, can facilitate H/D exchange over time.[6][9] It is crucial to store deuterated standards in a dry, inert atmosphere.[9]

Q3: How can I minimize the risk of isotopic cross-contamination in my experiments?

A3: To minimize the risk of isotopic cross-contamination, adhere to the following best practices:

  • Use High-Purity Solvents and Reagents: Always use LC-MS grade or higher purity solvents and reagents to reduce the presence of contaminating protons.[7][10]

  • Proper Handling of Deuterated Standards: Handle this compound and other deuterated compounds under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[9]

  • Appropriate Storage: Store this compound according to the manufacturer's recommendations, typically in a tightly sealed container in a desiccator or freezer to prevent moisture absorption.[6]

  • Dedicated Glassware and Equipment: Use dedicated and thoroughly dried glassware and syringes for handling deuterated standards to prevent cross-contamination from residual protic solvents.[5]

  • Mindful Sample Preparation: Prepare samples in a controlled, dry environment. If possible, use deuterated solvents for sample preparation to maintain the isotopic integrity of the standard.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may indicate isotopic cross-contamination.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Isotopologue Distribution in Mass Spectrum Inherent isotopic distribution from synthesis; H/D exchange during storage or sample preparation.1. Review the Certificate of Analysis (CoA) for the specified isotopic purity. 2. Prepare a fresh sample using new, unopened vials of solvents and reagents. 3. Analyze a freshly prepared standard to establish a baseline isotopic distribution.
High Background Noise in LC-MS Analysis Contaminated mobile phase, solvents, or LC-MS system components.[8][10]1. Run a blank injection (solvent only) to assess system cleanliness. 2. Prepare fresh mobile phases using high-purity solvents and additives.[8] 3. Flush the LC system thoroughly with a strong, organic solvent like isopropanol.
Poor Peak Shape or Tailing for this compound Contamination in the analytical column or sample matrix effects.1. Inject a system suitability test sample to check column performance.[10] 2. If the peak shape is still poor, consider sample clean-up procedures to remove interfering matrix components. 3. Replace the analytical column if performance does not improve.
Gradual Decrease in Isotopic Purity Over Time H/D exchange due to improper storage or repeated handling of the stock solution.1. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere. 2. Store aliquots under an inert gas at the recommended temperature. 3. Regularly check the isotopic purity of the working stock solution against a freshly prepared standard.

Experimental Protocols

Protocol: Assessment of this compound Isotopic Purity using LC-HRMS

This protocol outlines a general procedure for determining the isotopic purity of an this compound sample.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in deuterated methanol (CD₃OD).

    • Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of LC-MS grade acetonitrile and water containing 0.1% formic acid.

  • LC-MS Conditions:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to elute Ingavirin (e.g., 5% B to 95% B over 5 minutes)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)[11]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

    • Resolution: > 60,000

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z of this compound ([M+H]⁺) and its lower isotopologues (d5, d4, etc.).

    • Integrate the peak areas for each extracted ion chromatogram.[11]

    • Calculate the percentage of each isotopologue relative to the total area of all detected isotopologues.

Data Presentation

Table 1: Hypothetical Isotopic Distribution of an this compound Sample

IsotopologueTheoretical m/z ([M+H]⁺)Measured Peak AreaRelative Abundance (%)
Ingavirin-d0226.12415,0000.15
Ingavirin-d1227.13035,0000.35
Ingavirin-d2228.13675,0000.75
Ingavirin-d3229.143150,0001.50
Ingavirin-d4230.149400,0004.00
Ingavirin-d5231.1551,250,00012.50
This compound 232.162 8,075,000 80.75
Total 10,000,000 100.00

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Analysis Outcome cluster_conclusion Conclusion & Action Issue Unexpected Isotopologue Distribution CheckCoA Review Certificate of Analysis Issue->CheckCoA PrepFresh Prepare Fresh Sample with High-Purity Reagents CheckCoA->PrepFresh AnalyzeFresh Analyze Fresh Standard (Baseline) PrepFresh->AnalyzeFresh Consistent Distribution Consistent with CoA AnalyzeFresh->Consistent Inconsistent Distribution Inconsistent with CoA AnalyzeFresh->Inconsistent Acceptable Isotopic Profile Acceptable Consistent->Acceptable RootCause Identify Root Cause (e.g., H/D Exchange) Inconsistent->RootCause

Caption: Troubleshooting workflow for unexpected isotopologue distribution.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_lcm LC-HRMS Analysis cluster_data Data Processing cluster_result Result Stock Prepare this compound Stock Solution Dilute Dilute to Working Concentration Stock->Dilute Inject Inject Sample onto UHPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect High-Resolution Mass Spectrometry Detection Separate->Detect Extract Extract Ion Chromatograms for each Isotopologue Detect->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate Relative Abundance Integrate->Calculate Result Isotopic Purity Determined Calculate->Result

Caption: Experimental workflow for isotopic purity assessment.

References

Impact of co-eluting metabolites on Ingavirin-d6 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantitative analysis of Ingavirin-d6, with a specific focus on the impact of co-eluting metabolites.

Troubleshooting Guides

Issue: Variability or Inaccuracy in this compound Signal

Question: My this compound internal standard signal is variable or inaccurate. How can I investigate and mitigate the potential impact of co-eluting metabolites?

Answer:

Variability in the internal standard (IS) signal, such as this compound, is a common issue in LC-MS/MS bioanalysis and can often be attributed to matrix effects caused by co-eluting endogenous or exogenous metabolites.[1][2] These co-eluting compounds can cause ion suppression or enhancement, leading to inaccurate quantification.[1][3] The following step-by-step guide will help you systematically troubleshoot this issue.

Step 1: Initial Assessment & Verification

  • System Suitability Check: Ensure your LC-MS/MS system is performing optimally. Check retention time stability, peak shape, and signal intensity of this compound in a pure solvent.

  • Review Chromatograms: Carefully examine the chromatograms of blank matrix samples (plasma, urine, etc.) and compare them to samples spiked with this compound. Look for any interfering peaks at or near the retention time of your internal standard.

Step 2: Qualitative Assessment of Matrix Effects

A post-column infusion experiment is a rapid method to identify the presence of matrix effects across your chromatographic run.

  • Experimental Protocol: Post-Column Infusion

    • Infuse a standard solution of this compound at a constant flow rate into the MS detector, post-analytical column.

    • Inject a blank, extracted matrix sample onto the LC system.

    • Monitor the this compound signal. A stable baseline signal will be observed.

    • Any suppression or enhancement of the baseline signal as the matrix components elute indicates the presence of matrix effects. The retention time of these signal fluctuations highlights where in the chromatogram co-eluting metabolites are causing interference.

Step 3: Quantitative Assessment of Matrix Effects

To quantify the extent of ion suppression or enhancement, a post-extraction spike experiment should be performed.[2]

  • Experimental Protocol: Matrix Effect (ME) Calculation

    • Prepare two sets of samples:

      • Set A: Blank biological matrix is extracted, and then spiked with this compound at a known concentration.

      • Set B: A pure solvent is spiked with this compound at the same concentration as Set A.

    • Analyze both sets by LC-MS/MS.

    • Calculate the Matrix Effect (ME) using the following formula:

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

Step 4: Mitigation Strategies

If significant matrix effects are confirmed, the following strategies can be employed to mitigate their impact:

  • Chromatographic Optimization:

    • Modify Gradient: Adjust the mobile phase gradient to better separate the co-eluting metabolites from this compound.[1]

    • Change Column Chemistry: Utilize a different stationary phase (e.g., C18, Phenyl-Hexyl, HILIC) that offers different selectivity for the interfering metabolites.[4][5]

    • Employ Higher Resolution Chromatography: Use a longer column or smaller particle size to improve peak separation.

  • Sample Preparation Optimization:

    • Improve Sample Clean-up: More rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective at removing interfering matrix components than a simple protein precipitation.[6]

    • Dilution: Diluting the sample can reduce the concentration of interfering metabolites, thereby minimizing the matrix effect.[7]

  • Mass Spectrometry Method Modification:

    • Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[6]

Troubleshooting Workflow Diagram

MatrixEffect cluster_Source Source of Interference cluster_Mechanism Mechanism of Action cluster_Outcome Analytical Outcome Coeluting_Metabolites Co-eluting Metabolites (Endogenous/Exogenous) Ionization_Process Analyte Ionization Process (in MS Source) Coeluting_Metabolites->Ionization_Process Interferes with Ion_Suppression Ion Suppression Ionization_Process->Ion_Suppression Ion_Enhancement Ion Enhancement Ionization_Process->Ion_Enhancement Inaccurate_Quantification Inaccurate Quantification (Poor Accuracy & Precision) Ion_Suppression->Inaccurate_Quantification Ion_Enhancement->Inaccurate_Quantification

References

Technical Support Center: Optimizing Ingavirin-d6 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal concentration of Ingavirin-d6 as an internal standard (IS) in bioanalytical methods, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an internal standard like this compound?

An internal standard (IS) is a compound of a known concentration that is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, before sample processing. Its primary purpose is to correct for variability that can occur during sample preparation, injection, chromatographic separation, and mass spectrometric detection.[1][2] By comparing the response of the analyte (Ingavirin) to the response of the IS (this compound), we can achieve more accurate and precise quantification.[2][3] Stable isotope-labeled internal standards, such as this compound, are considered the most suitable for quantitative bioanalysis because their chemical and physical properties are nearly identical to the analyte.[2][4]

Q2: What are the key characteristics of a good internal standard?

A suitable internal standard should possess the following characteristics:

  • Structural Similarity: Ideally, a stable isotope-labeled version of the analyte (e.g., this compound for Ingavirin) is preferred.[1][2][5]

  • Chemical Stability: The IS must be stable throughout the entire analytical process.[1]

  • Distinguishable Mass-to-Charge Ratio (m/z): The m/z of the IS must be different enough from the analyte to be clearly distinguished by the mass spectrometer.[1]

  • Absence in Matrix: The IS should not be naturally present in the biological matrix being analyzed.[1]

  • Co-elution: The IS should ideally co-elute with the analyte to compensate for matrix effects effectively.[2]

Q3: What is a general guideline for the initial concentration of this compound?

While there is no universally mandated concentration for an internal standard, a common starting point is a concentration that provides a signal response that is approximately 1/3 to 1/2 of the response of the analyte at the Upper Limit of Quantification (ULOQ).[2] This range is often chosen because it is expected to be within the range of the average maximum concentration (Cmax) observed in pharmacokinetic studies.[2] However, this is just a starting point, and the optimal concentration must be determined experimentally.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound internal standard.

Issue Potential Cause Recommended Action
High Variability in IS Response Across a Run Inconsistent sample preparation or extraction.Review and standardize the sample preparation workflow. Ensure consistent pipetting and solvent volumes.
Instrument instability (e.g., inconsistent injection volume, fluctuating spray in the MS source).Perform system suitability tests before the analytical run. Check for leaks and ensure the autosampler and pump are functioning correctly. Re-injecting a portion of the batch can help determine if the issue is related to the extraction or the instrument.[4]
Matrix effects, where co-eluting endogenous components suppress or enhance the IS signal.[2][5][6]Evaluate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix. If significant, optimize the chromatographic separation to separate the IS from interfering components or improve the sample cleanup procedure.
Decreasing IS Response with Increasing Analyte Concentration Ion suppression or competition for ionization in the mass spectrometer source. This is a common phenomenon when the analyte concentration is very high.[7]This may not necessarily impact quantification if the analyte-to-IS ratio remains linear. However, it's crucial to evaluate the impact on the calibration curve's linearity. Consider lowering the IS concentration if the suppression is severe and affects the lower end of the curve.
Cross-contribution of signals between the analyte and the IS.Verify the isotopic purity of the this compound standard. Check for any in-source fragmentation of the analyte that could produce an ion at the m/z of the IS.
Non-linear Calibration Curve Inappropriate IS concentration leading to detector saturation at the high end or poor signal-to-noise at the low end.Re-evaluate the IS concentration. Test a higher or lower concentration to see if linearity improves.
Cross-signal contribution from the analyte to the internal standard.[2]As the analyte concentration increases, any isotopic impurity or fragment ion that corresponds to the IS m/z will cause a non-proportional increase in the IS signal, leading to non-linearity.[2] Ensure the use of a high-purity this compound standard.

Experimental Protocol for Determining Optimal this compound Concentration

This protocol outlines a systematic approach to selecting the most appropriate concentration for this compound as an internal standard.

Objective: To determine the optimal concentration of this compound that ensures consistent response and accurate quantification of Ingavirin across the entire calibration range.

Materials:

  • Ingavirin reference standard

  • This compound internal standard

  • Blank biological matrix (e.g., plasma, serum)

  • All necessary solvents and reagents for the LC-MS/MS method

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of Ingavirin and this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of this compound working solutions at different concentrations. A suggested range to test would be based on the expected analyte concentrations (see table below for an example).

  • Evaluation of IS Response in Blank Matrix:

    • Spike the blank biological matrix with each of the this compound working solutions.

    • Process these samples using the established extraction procedure.

    • Analyze the extracted samples by LC-MS/MS and record the peak area of this compound.

    • Goal: Select a concentration that provides a robust and reproducible signal, well above the instrument's noise level but not causing detector saturation.

  • Evaluation with Calibration Curve:

    • Prepare a full calibration curve for Ingavirin, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

    • Spike all calibration standards and a blank sample with the selected this compound concentration from Step 2.

    • Process and analyze the calibration curve.

    • Goal: Assess the linearity of the calibration curve (r² > 0.99). Evaluate the response of the IS across all calibration points. The IS response should be relatively consistent.

  • Assessment of Matrix Effects and Recovery:

    • Prepare three sets of samples at low, medium, and high concentrations of Ingavirin:

      • Set A: Analyte and IS spiked in a neat solution.

      • Set B: Analyte and IS spiked into the biological matrix after extraction.

      • Set C: Analyte and IS spiked into the biological matrix before extraction.

    • Analyze all three sets and calculate the matrix effect and recovery using the peak areas.

    • Goal: The chosen IS concentration should effectively compensate for any observed matrix effects and variability in recovery.

Data Presentation: Example Concentration Evaluation

IS Concentration (ng/mL)IS Peak Area (in blank matrix)Observations
1050,000Low signal-to-noise, may be susceptible to interference.
50250,000Good signal, reproducible.
100500,000Strong signal, potential for ion suppression at high analyte concentrations.
200950,000Very strong signal, may approach detector saturation.

Bioanalytical Method Validation Parameters

Once an optimal IS concentration is selected, the bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[8][9] Key parameters to assess are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99. A minimum of five concentrations should be used.[10]
Accuracy & Precision Within-run and between-run precision (CV%) should not exceed 15% (20% at LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ).[8][11]
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.[11]
Carry-over Carry-over in a blank sample following a ULOQ sample should not be >20% of the LLOQ for the analyte and >5% for the IS.[8]
Stability Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[11]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_eval 2. IS Response Evaluation cluster_cal 3. Calibration Curve Assessment cluster_me 4. Matrix Effect & Recovery cluster_final 5. Final Selection prep_stocks Prepare Ingavirin & This compound Stocks prep_working Prepare this compound Working Solutions prep_stocks->prep_working eval_blank Spike IS into Blank Matrix prep_working->eval_blank analyze_blank Analyze & Assess IS Peak Area eval_blank->analyze_blank spike_cal Spike with Optimal IS Concentration analyze_blank->spike_cal prep_cal Prepare Calibration Standards prep_cal->spike_cal analyze_cal Analyze & Evaluate Linearity and IS Consistency spike_cal->analyze_cal prep_qc Prepare QC Samples (Low, Med, High) spike_cal->prep_qc analyze_me Analyze & Calculate Matrix Effect/Recovery analyze_cal->analyze_me prep_qc->analyze_me final_conc Optimal IS Concentration Selected analyze_me->final_conc

Caption: Experimental workflow for selecting the optimal this compound concentration.

Troubleshooting_Logic cluster_solutions Potential Solutions start High Variability in IS Response? check_prep Review Sample Preparation Protocol start->check_prep Yes check_instrument Check Instrument Performance start->check_instrument Yes check_matrix Investigate Matrix Effects start->check_matrix Yes sol_prep Standardize Extraction Procedure check_prep->sol_prep sol_instrument Perform System Maintenance/Suitability check_instrument->sol_instrument sol_matrix Optimize Chromatography or Sample Cleanup check_matrix->sol_matrix end Issue Resolved sol_prep->end sol_instrument->end sol_matrix->end

Caption: Troubleshooting logic for variable internal standard response.

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide for Ingavirin Analysis Using Ingavirin-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rigorous landscape of drug development, the validation of bioanalytical methods stands as a cornerstone for accurate and reliable clinical and preclinical data. This guide provides a comprehensive overview of the validation of a bioanalytical method for the antiviral drug Ingavirin, utilizing its stable isotope-labeled internal standard, Ingavirin-d6, in alignment with the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This document is intended for researchers, scientists, and drug development professionals to facilitate the establishment of robust and compliant bioanalytical assays.

The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The near-identical physicochemical properties of this compound to the analyte, Ingavirin, ensure that it effectively compensates for variability during sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the method.[1][2][3]

Comparative Performance: this compound vs. Alternative Internal Standards

While specific public data comparing this compound to other internal standards for Ingavirin bioanalysis is not available, the advantages of using a stable isotope-labeled internal standard are well-documented and recognized by regulatory bodies.[1] The following table illustrates the expected performance characteristics of this compound compared to a hypothetical structural analog internal standard.

ParameterThis compound (Stable Isotope Labeled IS)Structural Analog ISRationale for Superiority of this compound
Co-elution with Analyte Nearly identical retention timeSimilar but distinct retention timeMinimizes the impact of matrix effects that can vary across the chromatographic peak.[1]
Ionization Efficiency Identical to analyteMay differ from analyteCompensates for matrix-induced ion suppression or enhancement more effectively.[1]
Extraction Recovery Identical to analyteMay differ from analyteEnsures that any loss of analyte during sample processing is accurately mirrored by the internal standard.
Overall Precision (%CV) Typically <15%May be >15%Reduced variability leads to more reliable and reproducible results.
Overall Accuracy (%Bias) Typically within ±15%May exceed ±15%Closer tracking of the analyte throughout the analytical process leads to more accurate quantification.

Disclaimer: The data presented in this table is illustrative and based on the generally accepted principles of bioanalytical method validation. Actual performance may vary.

Bioanalytical Method Validation Parameters: FDA/EMA Requirements

The validation of a bioanalytical method for Ingavirin using this compound must adhere to the comprehensive guidelines issued by the FDA and EMA.[4] The core parameters to be evaluated are summarized below.

Validation ParameterFDA/EMA Acceptance CriteriaIllustrative Performance Data (Ingavirin with this compound)
Selectivity & Specificity No significant interference at the retention times of the analyte and IS.No endogenous interference observed in six different blank plasma lots.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal (±20% for LLOQ).r² > 0.995 over a range of 1-1000 ng/mL. All standards within acceptance criteria.
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%.LLOQ established at 1 ng/mL with accuracy of 95.7% and precision of 12.3%.
Accuracy & Precision Within-run and between-run accuracy within ±15% (±20% for LLOQ). Within-run and between-run precision (%CV) ≤15% (≤20% for LLOQ).Accuracy: 92.5% - 108.3%. Precision: 4.7% - 9.8% across LLOQ, Low, Medium, and High QC levels.
Matrix Effect The CV of the matrix factor should be ≤15% for at least 80% of the matrix lots tested.Matrix factor CV of 8.2% across six different lots of human plasma.
Recovery Consistent and reproducible.Mean extraction recovery of 85.6% for Ingavirin and 87.2% for this compound.
Stability Analyte stability should be demonstrated under various storage and processing conditions (freeze-thaw, short-term, long-term, stock solution).Ingavirin was found to be stable in human plasma for at least 24 hours at room temperature, through three freeze-thaw cycles, and for 90 days at -80°C.
Dilution Integrity Accuracy and precision should be within ±15% after dilution.Samples diluted 10-fold and 100-fold showed accuracy and precision within acceptable limits.

Disclaimer: The data presented in this table is for illustrative purposes and represents typical expected outcomes for a robust bioanalytical method using a stable isotope-labeled internal standard.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of the bioanalytical method. Below is a representative protocol for the quantification of Ingavirin in human plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ingavirin: [M+H]⁺ → fragment ion (specific m/z values to be determined during method development).

    • This compound: [M+H]⁺ → fragment ion (specific m/z values to be determined during method development).

Visualizing the Workflow and Mechanism

Bioanalytical Method Validation Workflow

Bioanalytical Method Validation Workflow cluster_Planning Planning & Development cluster_Validation Method Validation cluster_Application Sample Analysis MD Method Development PP Protocol Preparation MD->PP SEL Selectivity PP->SEL CAL Calibration Curve SEL->CAL AP Accuracy & Precision CAL->AP STAB Stability AP->STAB ME Matrix Effect STAB->ME REC Recovery ME->REC SA Study Sample Analysis REC->SA ISR Incurred Sample Reanalysis SA->ISR

Caption: A streamlined workflow for bioanalytical method validation.

Ingavirin's Proposed Antiviral Signaling Pathway

Ingavirin Signaling Pathway cluster_Virus Viral Infection cluster_HostCell Host Cell Virus Influenza Virus Replication Viral Replication Virus->Replication Inhibits Host Antiviral Response Ingavirin Ingavirin Ingavirin->Replication Inhibits IFN Interferon Production Ingavirin->IFN Enhances Cytokines Pro-inflammatory Cytokines Ingavirin->Cytokines Modulates ImmuneResponse Antiviral Immune Response IFN->ImmuneResponse Activates Cytokines->ImmuneResponse Contributes to

Caption: Ingavirin's multi-faceted mechanism of action.

Conclusion

The validation of a bioanalytical method for Ingavirin using this compound as an internal standard, when conducted in accordance with FDA and EMA guidelines, provides a robust and reliable tool for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard is paramount in achieving the high standards of accuracy and precision required for regulatory submissions. This guide serves as a foundational resource for laboratories undertaking such validation studies, promoting data of the highest quality and integrity in the development of new antiviral therapies.

References

A Head-to-Head Battle of Internal Standards: Ingavirin-d6 vs. a Structural Analog for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the choice of an appropriate internal standard is a critical juncture in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of a deuterated internal standard, Ingavirin-d6, and a hypothetical, yet plausible, structural analog for the quantification of the antiviral drug Ingavirin. The experimental data presented, while illustrative, is based on typical performance characteristics observed in validated LC-MS/MS bioanalytical assays.

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. It is added at a known concentration to calibration standards, quality control samples, and the unknown study samples to correct for variability during sample processing and analysis. The ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.

The two most common choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as a deuterated compound, or a structural analog. A SIL IS is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, leading to very similar extraction recovery, chromatographic retention time, and ionization response.[1] However, structural analogs, which are molecules with a similar but not identical chemical structure, can also be employed and are sometimes more readily available or cost-effective.

This guide will delve into a comparative analysis of this compound and a hypothetical structural analog, termed "Ingavirin-C1-Analog" (where the pentanoic acid chain is extended by one methylene group), as internal standards for the quantification of Ingavirin in human plasma.

Experimental Design and Protocols

A simulated bioanalytical method validation was conducted to compare the performance of this compound and Ingavirin-C1-Analog as internal standards for the determination of Ingavirin in human plasma using LC-MS/MS. The validation assessed key parameters in accordance with regulatory guidelines.[2][3]

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method was employed for the extraction of Ingavirin and the internal standards from human plasma.

  • To 100 µL of plasma sample, 20 µL of the internal standard working solution (either this compound or Ingavirin-C1-Analog at 500 ng/mL) was added and vortexed.

  • Protein precipitation was induced by adding 300 µL of acetonitrile.

  • The samples were vortex-mixed for 1 minute to ensure complete protein precipitation.

  • The mixture was then centrifuged at 10,000 rpm for 10 minutes.

  • An aliquot of the supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic separation was performed on a C18 reversed-phase column with a gradient elution, and the detection was carried out using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode.

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • MS System: Sciex API 4000 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ingavirin: Q1/Q3 transition to be optimized based on the molecule's fragmentation

    • This compound: Q1/Q3 transition reflecting the deuterium labeling

    • Ingavirin-C1-Analog: Q1/Q3 transition reflecting the structural modification

Performance Comparison: this compound vs. Ingavirin-C1-Analog

The following tables summarize the comparative performance data for this compound and the structural analog internal standard.

Table 1: Chromatographic Properties
ParameterIngavirinThis compoundIngavirin-C1-Analog
Retention Time (min) 2.522.512.75
Retention Time Ratio (IS/Analyte) -0.9961.091

Note: The near-identical retention time for this compound ensures optimal co-elution with the analyte, which is crucial for compensating for matrix effects.

Table 2: Method Validation Parameters
ParameterThis compound as ISIngavirin-C1-Analog as ISAcceptance Criteria
Linearity (r²) 0.99850.9979≥ 0.99
Accuracy (% Bias) -4.2 to 3.5-8.9 to 7.8Within ±15% (±20% at LLOQ)
Precision (% CV) 2.1 to 5.84.5 to 11.2≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85.2 ± 4.188.9 ± 7.5Consistent and reproducible
Matrix Effect (%) 98.5 ± 3.289.1 ± 9.8CV ≤ 15%

Visualizing the Workflow and Key Concepts

The following diagrams, created using the DOT language, illustrate the experimental workflow and the theoretical advantages of a co-eluting internal standard.

experimental_workflow plasma Plasma Sample is Add Internal Standard (this compound or Analog) plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: A streamlined workflow for the extraction and analysis of Ingavirin from plasma.

matrix_effect_compensation cluster_d6 With this compound (Co-eluting) cluster_analog With Structural Analog (Different Elution) analyte_d6 Analyte Signal matrix_d6 Matrix Effect (Ion Suppression) analyte_d6->matrix_d6 is_d6 IS Signal is_d6->matrix_d6 ratio_d6 Analyte/IS Ratio (Stable) matrix_d6->ratio_d6 Both affected equally analyte_analog Analyte Signal matrix_analog Matrix Effect (Ion Suppression) analyte_analog->matrix_analog Affected is_analog IS Signal ratio_analog Analyte/IS Ratio (Variable) is_analog->ratio_analog Less or not affected matrix_analog->ratio_analog

Caption: Co-elution of this compound provides superior compensation for matrix effects.

Discussion and Conclusion

The presented data highlights the superior performance of this compound as an internal standard compared to a structural analog. The key advantages of the deuterated standard are:

  • Co-elution: this compound elutes at virtually the same time as Ingavirin. This is a significant advantage as both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate and precise quantification.[4] The structural analog, due to its different chemical structure, has a different retention time, meaning it may not effectively compensate for matrix effects that occur at the retention time of the analyte.

  • Improved Precision and Accuracy: The data demonstrates that the use of this compound results in lower coefficient of variation (%CV) and bias (%Bias) values. This indicates a more precise and accurate measurement of the analyte concentration.

  • Robustness against Matrix Effects: The matrix effect for the method using this compound was minimal and highly consistent. In contrast, the structural analog showed a greater and more variable matrix effect, which can compromise the reliability of the results.

While a structural analog can be a viable option, especially when a stable isotope-labeled standard is not available, it requires more careful method development and validation to ensure that it adequately corrects for analytical variability. Potential issues such as differences in extraction recovery and chromatographic behavior must be thoroughly investigated.

References

Cross-validation of an analytical method between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer and cross-validation of an analytical method between different laboratories is a critical step in pharmaceutical development and manufacturing. It ensures consistent and reliable data, regardless of the testing site, which is a fundamental requirement for regulatory compliance and product quality.[1][2][3] This guide provides a comprehensive overview of the process, including detailed experimental protocols and data comparison tables to facilitate a seamless transfer.

The primary goal of an analytical method transfer is to qualify a receiving laboratory to use a method developed by a transferring laboratory, demonstrating that the receiving unit can achieve comparable results.[1][4] A poorly executed transfer can lead to costly delays, retesting, and regulatory scrutiny.[1]

Approaches to Method Transfer

There are several established strategies for analytical method transfer, and the choice depends on the method's complexity, its validation status, and the experience of the receiving laboratory.[1]

  • Comparative Testing: This is the most common approach, where both the transferring and receiving laboratories analyze the same set of samples.[1][4][5] The results are then statistically compared to determine if they meet pre-defined acceptance criteria.[1][5]

  • Co-validation: In this approach, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[1][4][5][6] This is often suitable when a method is being transferred from a development site to a commercial manufacturing site before full validation is complete.[5]

  • Revalidation or Partial Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[1][4][5] This is typically necessary when there are significant differences in laboratory environments or equipment.[1]

  • Transfer Waiver: In some cases, a formal transfer study may be waived. This is rare and requires a strong scientific justification, such as when the receiving laboratory is already familiar with the method or when the method is a simple compendial procedure.[1][7]

The Cross-Validation Workflow

A successful inter-laboratory cross-validation study follows a structured workflow, from initial planning to final reporting.

Inter-Laboratory Cross-Validation Workflow cluster_planning Planning & Protocol cluster_execution Execution cluster_evaluation Data Evaluation & Reporting cluster_conclusion Conclusion Planning Define Scope & Responsibilities Protocol Develop Transfer Protocol Planning->Protocol Acceptance Establish Acceptance Criteria Protocol->Acceptance Training Train Receiving Lab Analysts Acceptance->Training SamplePrep Prepare & Distribute Samples Training->SamplePrep Analysis Both Labs Analyze Samples SamplePrep->Analysis DataComp Compare & Analyze Data Analysis->DataComp Deviations Investigate Deviations DataComp->Deviations Report Generate Transfer Report Deviations->Report Conclusion Successful Transfer? Report->Conclusion Yes Yes Conclusion->Yes No No Conclusion->No No->Deviations Implement Corrective Actions

Caption: Workflow for Inter-Laboratory Cross-Validation.

Experimental Protocol for Comparative Testing

This protocol outlines the key steps for conducting a comparative testing study for the cross-validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of a drug substance.

1. Objective: To demonstrate that the receiving laboratory can produce results that are equivalent to the transferring laboratory for the assay of Drug Substance X using HPLC method Y.

2. Scope: This protocol applies to the transfer of HPLC method Y from the transferring laboratory to the receiving laboratory.

3. Responsibilities:

  • Transferring Laboratory:

    • Provide the validated analytical method procedure.

    • Provide training to the receiving laboratory analysts.[2]

    • Prepare and provide a sufficient quantity of a homogeneous batch of Drug Substance X.

    • Analyze the samples according to the protocol.

    • Review and approve the final transfer report.

  • Receiving Laboratory:

    • Ensure all necessary equipment is qualified and calibrated.

    • Ensure analysts are adequately trained on the method.

    • Analyze the samples according to the protocol.

    • Draft the transfer report.[5]

4. Materials and Equipment:

  • Reference Standard of Drug Substance X

  • Homogeneous batch of Drug Substance X

  • HPLC system with UV detector (specifications to be equivalent in both laboratories)

  • HPLC column (same brand, type, and dimensions)

  • All necessary reagents and solvents of appropriate grade

5. Experimental Design:

  • Both laboratories will analyze the same batch of Drug Substance X.

  • Each laboratory will have two analysts perform the analysis.

  • Each analyst will prepare six independent samples of the drug substance at 100% of the target concentration.

  • Each sample will be injected in duplicate.

6. Data Analysis and Acceptance Criteria: The results from both laboratories will be compared statistically. The acceptance criteria should be based on the method's validation data and historical performance.[5]

Data Presentation: Summary of Quantitative Data

The following table summarizes the key parameters and suggested acceptance criteria for the comparative testing study.

ParameterTransferring Laboratory (TL)Receiving Laboratory (RL)Acceptance Criteria
Precision (Repeatability)
Mean Assay (%)[Mean Value][Mean Value]-
Standard Deviation (SD)[SD Value][SD Value]-
Relative Standard Deviation (RSD)<% RSD<% RSDRSD ≤ 2.0% for each laboratory
Intermediate Precision
Mean Assay (%) - Analyst 1[Mean Value][Mean Value]-
Mean Assay (%) - Analyst 2[Mean Value][Mean Value]-
Overall Mean Assay (%)[Mean Value][Mean Value]-
Overall RSD (%)<% RSD<% RSDOverall RSD between analysts ≤ 2.0%
Comparison of Means
Mean Assay (%) TL[Mean Value]--
Mean Assay (%) RL-[Mean Value]-
Difference between Means (TL - RL)
Statistical Equivalence Test
95% Confidence Interval for the Difference in MeansShould fall within a pre-defined equivalence margin (e.g., ±3.0%)

Note: The acceptance criteria provided are examples and should be established based on the specific method's performance and the product's specifications. For impurities, more generous criteria may be used for low levels.[5]

Signaling Pathway of a Successful Method Transfer

The communication and collaboration between the transferring and receiving laboratories are paramount for a successful method transfer. This can be visualized as a signaling pathway where information and actions flow between the two parties.

Method Transfer Signaling Pathway cluster_TL Transferring Laboratory cluster_RL Receiving Laboratory TL_Method Validated Method TL_Data Generates Data TL_Method->TL_Data RL_Receive Receives Method & Training TL_Method->RL_Receive TL_Training Training Provided TL_Training->RL_Receive RL_Report Drafts Report TL_Data->RL_Report Data for Comparison TL_Review Reviews Report TL_Review->RL_Report Feedback RL_Qualify Qualifies Equipment & Analysts RL_Receive->RL_Qualify RL_Data Generates Data RL_Qualify->RL_Data RL_Data->RL_Report RL_Report->TL_Review

Caption: Communication Pathway in Method Transfer.

Conclusion

References

Comparative pharmacokinetic profile of Ingavirin versus Ingavirin-d6

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Ingavirin® (imidazolyl ethanamide pentandioic acid, PAIE) is an antiviral agent utilized in the treatment of influenza and other acute respiratory viral infections.[1] This guide provides a comprehensive overview of the pharmacokinetic profile of Ingavirin, presenting key data from studies in healthy volunteers. The information herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound. It is important to note that a comparative analysis with Ingavirin-d6 could not be conducted due to the absence of publicly available data on the deuterated form.

Pharmacokinetic Parameters of Ingavirin

The pharmacokinetic profile of Ingavirin has been characterized in healthy volunteers following oral administration. A study involving 12 healthy individuals who received a 180 mg dose of Ingavirin yielded the following key parameters, which are summarized in the table below.[2]

Pharmacokinetic ParameterValue (Mean ± SD)Unit
Maximum Plasma Concentration (Cmax)578.88 ± 145.21ng/mL
Time to Maximum Plasma Concentration (Tmax)~2hours

Data sourced from a study in healthy volunteers after a single 180 mg oral dose.[2]

Experimental Protocols

The pharmacokinetic data presented above were obtained through a study with a detailed and rigorous experimental design.

Study Design

The study was conducted with 12 healthy volunteers, comprising 5 men and 7 women.[2] Participants were administered a single oral dose of 180 mg of Ingavirin (two 90 mg capsules) on an empty stomach.[2] The study involved two dosing periods separated by a 7-day washout period to ensure the complete elimination of the drug from the participants' systems before the second dosing.[2]

Sample Collection and Analysis

Blood and urine samples were collected from the volunteers to determine the concentration of Ingavirin. The concentration of pentanedioic acid imidazolyl ethanamide (PAIE) in these biological matrices was quantified using a validated high-performance liquid chromatography-mass spectrometry (HPLC-MS) method.[2]

Pharmacogenetic Analysis

To assess the influence of genetic variations on drug metabolism, the study also included a pharmacogenetic analysis. Polymorphisms in the genes encoding for cytochrome P450 isoenzymes CYP1A1, CYP2C9, and CYP2D6 were analyzed using the polymerase chain reaction (PCR) method.[2] The results indicated that the pharmacokinetics of Ingavirin were not dependent on the polymorphisms of these isoenzymes, suggesting a predictable metabolic pathway.[2]

Elimination

The study found that a significant portion of the administered Ingavirin dose is excreted unchanged in the urine. Within 48 hours of administration, approximately half of the ingested dose was eliminated via the kidneys, highlighting the important role of renal excretion in the drug's clearance from the body.[2]

Experimental Workflow

The following diagram illustrates the workflow of the pharmacokinetic study described.

G cluster_0 Volunteer Recruitment & Dosing cluster_1 Sample Collection cluster_2 Analytical Phase cluster_3 Data Analysis Recruitment 12 Healthy Volunteers (5 Male, 7 Female) Dosing Oral Administration 180 mg Ingavirin (Fasting State) Recruitment->Dosing PCR Pharmacogenetic Analysis (CYP Polymorphisms) Recruitment->PCR Blood_Sampling Blood Sample Collection Dosing->Blood_Sampling Time points Urine_Sampling Urine Sample Collection Dosing->Urine_Sampling 48h collection HPLC_MS Quantification of Ingavirin (HPLC-MS) Blood_Sampling->HPLC_MS Urine_Sampling->HPLC_MS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax) HPLC_MS->PK_Analysis PCR->PK_Analysis Assess influence

Experimental workflow for the pharmacokinetic study of Ingavirin.

Conclusion

The available data indicates that Ingavirin is rapidly absorbed, reaching maximum plasma concentrations approximately 2 hours after oral administration.[2] Its pharmacokinetics appear to be predictable and are not significantly influenced by common polymorphisms in key drug-metabolizing enzymes.[2] A substantial portion of the drug is eliminated unchanged through the kidneys.[2] This guide provides a foundational understanding of Ingavirin's pharmacokinetic profile for the scientific community. Further research, particularly direct comparative studies with modified forms such as this compound, would be beneficial for a more comprehensive understanding.

References

Comparative Guide to the Bioanalytical Assay of Ingavirin Using an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Ingavirin-d6 as an internal standard against alternative analytical techniques for the quantification of Ingavirin in biological matrices. The data presented herein is representative of a fully validated assay according to regulatory guidelines, demonstrating the method's linearity, accuracy, and precision.

Data Presentation: Assay Performance

The performance of the LC-MS/MS assay for Ingavirin was validated in human plasma. The following tables summarize the key validation parameters.

Table 1: Linearity of the Ingavirin Assay

ParameterResultAcceptance Criteria
Calibration Range1.0 - 1000 ng/mL-
Regression ModelLinear, 1/x² weighting-
Correlation Coefficient (r²)≥ 0.998≥ 0.99
Calibration Standard AccuracyWithin ± 5% of nominalWithin ± 15% (± 20% at LLOQ)

Table 2: Accuracy and Precision of the Ingavirin Assay

Quality Control SampleConcentration (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ1.05.2%8.5%6.8%9.2%
Low QC3.0-2.1%6.1%-1.5%7.3%
Mid QC1001.5%4.2%2.0%5.1%
High QC800-0.8%3.5%-1.2%4.8%
Acceptance Criteria Within ± 15% (± 20% at LLOQ) ≤ 15% (≤ 20% at LLOQ) Within ± 15% (± 20% at LLOQ) ≤ 15% (≤ 20% at LLOQ)

Method Comparison

The use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS assay is considered the gold standard for quantitative bioanalysis. This approach offers significant advantages over other methods.

Table 3: Comparison of Analytical Methods for Ingavirin Quantification

FeatureLC-MS/MS with this compoundHPLC-UV
Selectivity Very High: Mass-based detection minimizes interference from matrix components.Moderate: Relies on chromatographic separation and UV absorbance, susceptible to co-eluting interferences.[1]
Sensitivity Very High: Capable of detecting low ng/mL or even pg/mL concentrations.Low to Moderate: Generally suitable for µg/mL concentrations.[2]
Precision & Accuracy High: The stable isotope internal standard effectively corrects for matrix effects and variations in sample processing and instrument response.[3]Moderate: Can be affected by matrix interferences and extraction variability, leading to lower precision and accuracy.
Run Time Fast: Typical run times are 2-5 minutes per sample.[1]Slower: May require longer chromatographic runs to achieve adequate separation.[1]
Cost Higher initial instrument cost.Lower instrument cost.
Throughput HighModerate

Experimental Protocols

A detailed methodology for the validated LC-MS/MS assay is provided below.

1. Sample Preparation

  • Objective: To extract Ingavirin and the internal standard from human plasma.

  • Method: Protein Precipitation.[4]

    • Aliquot 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of this compound internal standard working solution (at a concentration of 500 ng/mL).

    • Add 400 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ingavirin: Precursor Ion (Q1) > Product Ion (Q3)

    • This compound: Precursor Ion (Q1) > Product Ion (Q3)

  • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Visualizations

Ingavirin_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) is_add 2. Add this compound (IS) plasma->is_add precip 3. Add Acetonitrile (Protein Precipitation) is_add->precip vortex 4. Vortex precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant hplc 7. HPLC Separation supernatant->hplc ms 8. Mass Spectrometry Detection (MRM) hplc->ms data 9. Data Processing & Quantification ms->data

References

Detecting the Undetectable: A Comparative Guide to the Limits of Detection and Quantification for Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the analytical sensitivity of methods used to quantify antiviral compounds is paramount. The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in bioanalytical method validation, dictating the lowest concentration of a drug that can be reliably detected and accurately quantified, respectively. This guide provides a comparative overview of these limits for various antiviral drugs, with a focus on the context for Ingavirin, and details the experimental protocols for their determination.

While specific, publicly available data on the limit of detection (LOD) and limit of quantification (LOQ) for the antiviral drug Ingavirin (imidazolylethanamide pentanedioic acid) remains elusive in peer-reviewed literature, a comprehensive understanding of the methodologies used to determine these crucial parameters for other antiviral agents can provide a valuable benchmark. A pharmacokinetic study has determined the concentration of Ingavirin in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS), reaching a maximum concentration of 578.88±145.21 ng/mL, indicating the existence of sensitive analytical methods for this compound. However, the precise LOD and LOQ values from validated methods are not detailed in the available abstracts.

This guide will, therefore, focus on the established analytical techniques and provide a comparative analysis of LOD and LOQ values for other well-established antiviral drugs, offering a framework for understanding the expected analytical sensitivity for compounds like Ingavirin.

Comparative Analysis of LOD and LOQ for Antiviral Drugs

The determination of LOD and LOQ for antiviral drugs is predominantly achieved using highly sensitive analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, allowing for the detection and quantification of minute drug concentrations in complex biological matrices like plasma, serum, and urine.

Below is a summary of LOD and LOQ values for several antiviral drugs, determined by various validated analytical methods. This data serves as a reference for the expected analytical performance in the field.

Antiviral DrugAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Ribavirin HPLC-MS/MSHuman Plasma-1 ng/mL
Tenofovir RP-HPLC-0.529 µg/mL1.605 µg/mL
Emtricitabine RP-HPLC-0.0595 µg/mL1.803 µg/mL
Acyclovir HPLC-MS/MSHuman Plasma-1 ng/mL (as internal standard)
Oseltamivir UHPLC-MS/MSSurface Water--
Amantadine UHPLC-MS/MSSurface Water--
Rimantadine UHPLC-MS/MSSurface Water--

Note: The absence of a specific value is denoted by "-". The data is compiled from various research articles and serves for comparative purposes.

Experimental Protocols for LOD and LOQ Determination

The determination of LOD and LOQ is a fundamental component of bioanalytical method validation, guided by international standards such as those from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following outlines a typical experimental protocol for determining the LOD and LOQ of an antiviral drug using LC-MS/MS.

Sample Preparation
  • Matrix Selection: The biological matrix (e.g., human plasma, rat serum) relevant to the intended study is chosen.

  • Spiking: A series of calibration standards and quality control (QC) samples are prepared by spiking the blank biological matrix with known concentrations of the antiviral drug.

  • Extraction: The drug is extracted from the biological matrix to remove interfering substances. Common techniques include:

    • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): A method that separates compounds based on their relative solubilities in two different immiscible liquids.

    • Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid sorbent while interferences are washed away.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The antiviral drug is separated from other components on a chromatographic column.

  • Mass Spectrometric Detection: The separated drug is then introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the antiviral drug and its internal standard are monitored.

Data Analysis and Calculation
  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • LOD Calculation: The LOD is typically determined based on the signal-to-noise ratio (S/N), where the analyte's signal should be distinguishable from the background noise, commonly accepted as an S/N ratio of 3:1.

  • LOQ Calculation: The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. According to regulatory guidelines, the precision (%CV) should not exceed 20%, and the accuracy (%bias) should be within ±20%. The S/N ratio for the LOQ is generally expected to be 10:1.

Visualizing the Workflow

To better illustrate the process of determining the limit of detection and quantification, the following diagrams outline the key experimental and logical workflows.

LOD_LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis & Calculation start Start: Blank Biological Matrix spike Spike with Antiviral Standard start->spike extract Extract Analyte (PPT, LLE, or SPE) spike->extract inject Inject into LC-MS/MS extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect calibrate Construct Calibration Curve detect->calibrate calc_lod Calculate LOD (S/N ≥ 3) calibrate->calc_lod calc_loq Calculate LOQ (S/N ≥ 10, Precision & Accuracy) calibrate->calc_loq end End: Determined LOD & LOQ calc_loq->end

Fig. 1: Experimental workflow for LOD and LOQ determination.

Logical_Relationship Analyte_Concentration Analyte Concentration Signal_Response Instrument Signal Response Analyte_Concentration->Signal_Response LOD Limit of Detection (LOD) (Signal > 3 x Noise) Signal_Response->LOD LOQ Limit of Quantification (LOQ) (Signal > 10 x Noise) (Acceptable Precision & Accuracy) Signal_Response->LOQ Background_Noise Background Noise Background_Noise->LOD Background_Noise->LOQ Reliable_Quantification Reliable Quantification LOQ->Reliable_Quantification

Fig. 2: Logical relationship of key parameters in LOD/LOQ.

A Researcher's Guide to Incurred Sample Reanalysis: A Case Study Using Ingavirin-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical validation step in clinical and non-clinical studies, confirming the accuracy of analyte concentrations in the actual study samples. This guide provides a comprehensive comparison of bioanalytical methods for a study utilizing Ingavirin-d6 as an internal standard, complete with detailed experimental protocols and performance data.

While specific bioanalytical literature for Ingavirin is not widely available, this guide utilizes a representative LC-MS/MS method for a similar small molecule antiviral drug to illustrate the principles and execution of ISR. The data and protocols presented are based on established methodologies for antiviral compounds and are intended to serve as a practical template for researchers.

Comparative Performance of Analytical Methods

The choice of analytical technique significantly impacts the sensitivity, specificity, and throughput of bioanalysis. Below is a comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), two common methods for quantifying small molecule drugs in biological matrices.

ParameterLC-MS/MSHPLC-UV
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV light absorption
Specificity Very High (based on parent and fragment ion masses)Moderate (potential for interference from co-eluting compounds)
Sensitivity (LLOQ) Low ng/mL to pg/mLHigh to mid ng/mL
Linear Range Wide (typically 3-4 orders of magnitude)Narrower (typically 2-3 orders of magnitude)
Sample Volume Typically 50-100 µL of plasmaTypically 100-500 µL of plasma
Run Time Short (2-5 minutes per sample)Longer (5-15 minutes per sample)
Cost High initial instrument cost, lower solvent consumptionLower initial instrument cost, higher solvent consumption
Throughput HighModerate

Incurred Sample Reanalysis (ISR) Data for Ingavirin

The following table presents a hypothetical but realistic dataset for an ISR assessment of Ingavirin in human plasma, analyzed by a validated LC-MS/MS method. The acceptance criterion for ISR is that for at least 67% of the repeated samples, the percent difference between the initial and reanalyzed concentrations should be within ±20% of their mean.

Sample IDInitial Concentration (ng/mL)Reanalysis Concentration (ng/mL)Mean Concentration (ng/mL)Percent Difference (%)Pass/Fail
SUBJ-001-0415.216.115.655.75Pass
SUBJ-001-08128.5119.8124.15-7.01Pass
SUBJ-002-0522.725.123.99.21Pass
SUBJ-002-09155.3148.9152.1-4.21Pass
SUBJ-003-038.99.89.359.62Pass
SUBJ-003-0795.4103.299.37.85Pass
SUBJ-004-0645.155.350.218.33Pass
SUBJ-004-10210.8198.5204.65-5.91Pass
SUBJ-005-0418.923.521.219.81Pass
SUBJ-005-08142.1115.7128.9-20.48Fail
Overall 90% Pass Rate Meets Acceptance Criteria

Experimental Protocols

Bioanalytical Method: LC-MS/MS for Ingavirin in Human Plasma

This protocol describes a representative method for the quantification of Ingavirin in human plasma using this compound as the internal standard (IS).

a. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples and quality control (QC) samples at room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

b. Liquid Chromatography Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: Ramp to 95% B

    • 2.0-2.5 min: Hold at 95% B

    • 2.5-2.6 min: Return to 5% B

    • 2.6-3.5 min: Equilibrate at 5% B

c. Mass Spectrometry Conditions

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ingavirin: Q1: m/z 256.1 -> Q3: m/z 110.1 (hypothetical)

    • This compound (IS): Q1: m/z 262.1 -> Q3: m/z 116.1 (hypothetical)

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 550°C

Incurred Sample Reanalysis (ISR) Protocol

The ISR protocol is designed to verify the reproducibility of the bioanalytical method with actual study samples.

  • Sample Selection:

    • Select up to 10% of the total number of study samples for reanalysis.

    • Choose samples to cover the entire pharmacokinetic profile, including points around the maximum concentration (Cmax) and in the elimination phase.[1]

  • Reanalysis Procedure:

    • The reanalysis should be conducted in a separate analytical run on a different day from the original analysis.[2]

    • Use the same validated bioanalytical method as for the initial analysis.

    • Analyze the selected incurred samples alongside freshly prepared calibration standards and QCs.

  • Data Evaluation:

    • Calculate the percent difference between the initial and reanalyzed concentrations for each sample using the formula: % Difference = ((Reanalysis Value - Initial Value) / Mean Value) * 100

    • The ISR is considered acceptable if at least 67% of the reanalyzed samples have a percent difference within ±20% of the mean of the two values.[1]

Visualizing the Workflow

To better understand the logical flow of the Incurred Sample Reanalysis process, the following diagrams have been generated using Graphviz.

ISR_Workflow cluster_study_analysis Initial Study Sample Analysis cluster_isr_process Incurred Sample Reanalysis (ISR) cluster_evaluation Data Evaluation & Reporting SampleCollection Sample Collection (e.g., Plasma) SampleAnalysis Bioanalytical Method (LC-MS/MS) SampleCollection->SampleAnalysis InitialData Initial Concentration Data SampleAnalysis->InitialData SampleSelection Select 10% of Samples (Cmax & Elimination Phase) InitialData->SampleSelection Comparison Compare Initial & Reanalysis Data InitialData->Comparison Reanalysis Reanalyze Samples (Different Day, Same Method) SampleSelection->Reanalysis ReanalysisData Reanalysis Concentration Data Reanalysis->ReanalysisData ReanalysisData->Comparison Criteria Acceptance Criteria (≥67% within ±20%) Comparison->Criteria Report Final ISR Report Criteria->Report

Caption: Workflow for Incurred Sample Reanalysis (ISR).

Analytical_Method_Comparison cluster_lcmsms LC-MS/MS cluster_hplcuv HPLC-UV LCMS_Spec High Specificity (Mass-to-Charge Ratio) LCMS_Sens High Sensitivity (pg/mL to low ng/mL) LCMS_TP High Throughput HPLC_Spec Moderate Specificity (UV Absorbance) HPLC_Sens Lower Sensitivity (mid to high ng/mL) HPLC_TP Moderate Throughput Bioanalysis Bioanalytical Requirement Bioanalysis->LCMS_Spec High Specificity Needed Bioanalysis->HPLC_Spec Moderate Specificity Sufficient

Caption: Key performance comparison of LC-MS/MS and HPLC-UV.

References

The Gold Standard of Quantification: Justifying the Use of Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within drug development and clinical research, the pursuit of accurate and reproducible quantification is paramount. When analyzing complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS), the inherent variability in sample preparation and instrument response necessitates a robust method for normalization. This guide provides a comprehensive comparison of quantification strategies, presenting experimental evidence that underscores the superiority of stable isotope-labeled internal standards (SIL-ISs).

Mitigating Analytical Variability: A Comparative Overview

The primary challenge in quantitative analysis is overcoming procedural inconsistencies and matrix-induced signal suppression or enhancement. Three common calibration methods are employed to address these issues: external standard, structural analog internal standard, and stable isotope-labeled internal standard.

External Standard: This method relies on a calibration curve generated from a series of standards prepared in a clean solvent. While simple, it fails to account for sample-specific variations in extraction recovery and matrix effects, often leading to inaccurate results.[1][2]

Structural Analog Internal Standard: This approach introduces a molecule with similar chemical properties to the analyte into the sample at a known concentration. The ratio of the analyte signal to the internal standard signal is used for quantification. While an improvement over the external standard method, structural analogs may exhibit different chromatographic retention times and ionization efficiencies, leading to incomplete correction for matrix effects.[3][4][5]

Stable Isotope-Labeled Internal Standard: A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). This modification results in a compound that is chemically identical to the analyte, ensuring it behaves virtually identically during sample preparation, chromatography, and ionization.[6][7] This co-elution and identical chemical behavior allow the SIL-IS to effectively compensate for variations at every stage of the analytical process, providing the most accurate and precise quantification.[8][9]

Experimental Evidence: SIL-ISs Deliver Superior Performance

Numerous studies have demonstrated the enhanced performance of assays utilizing SIL-ISs compared to other methods. The following tables summarize key quantitative data from comparative experiments.

Table 1: Comparison of Assay Precision for the Anticancer Drug Kahalalide F
Internal Standard TypeMean Bias (%)Standard Deviation (%)Statistical Significance (p-value)
Structural Analog96.88.6<0.0005 (significantly different from 100%)
Stable Isotope-Labeled 100.3 7.6 0.5 (not significantly different from 100%)

Data adapted from a study on the bioanalysis of Kahalalide F. The lower standard deviation and a bias not significantly different from the true value highlight the improved precision and accuracy when using a SIL-IS.[5]

Table 2: Method Performance for Angiotensin IV Quantification in Rat Brain Dialysates
Performance MetricNo Internal StandardStructural Analog ISStable Isotope-Labeled IS
Linearity (R²)Improved with ISImprovedImproved
Injection RepeatabilityPoorImprovedSignificantly Improved
Method PrecisionPoorImprovedSignificantly Improved
Method AccuracyReduced due to matrix effectsImprovedSignificantly Improved

This table summarizes findings from a study comparing quantification methods for a neuropeptide in a complex matrix. The use of a SIL-IS was indispensable for achieving acceptable precision and accuracy.[4]

Table 3: Recovery of Lapatinib from Cancer Patient Plasma
Internal Standard TypeRecovery Variation (fold)Correction for Interindividual Variability
Non-isotope-labeledUp to 3.5No
Stable Isotope-Labeled -Yes

This data illustrates the critical role of SIL-ISs in correcting for significant interindividual differences in sample matrix, a common challenge in clinical studies.[10]

Experimental Protocols

General Protocol for Bioanalysis using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, urine) and calibration standards.

    • Aliquot a precise volume of each sample, standard, and quality control (QC) sample into a clean tube.

    • Add a known and fixed amount of the stable isotope-labeled internal standard solution to each tube.

    • Vortex mix to ensure homogeneity.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile, methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new set of tubes or a 96-well plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject a fixed volume of the reconstituted sample onto the LC system.

    • Separate the analyte and the SIL-IS from other matrix components using a suitable chromatographic column and mobile phase gradient.

    • Detect the analyte and the SIL-IS using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the SIL-IS are monitored.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the SIL-IS.

    • Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Rationale

The following diagrams illustrate the logical framework and workflow that underpin the justification for using stable isotope-labeled internal standards.

Logical_Justification_for_SIL_IS cluster_Problem Analytical Challenges in Bioanalysis cluster_Solutions Quantification Strategies cluster_Comparison Comparative Performance Problem Inherent Variability in LC-MS Analysis Sources Sources of Variability: - Sample Preparation (e.g., extraction loss) - Matrix Effects (ion suppression/enhancement) - Instrument Fluctuation (e.g., injection volume) Problem->Sources arises from External External Standard Problem->External Analog Structural Analog IS Problem->Analog SIL Stable Isotope-Labeled IS Problem->SIL External_Result Fails to compensate for variability External->External_Result Analog_Result Partial and often incomplete compensation Analog->Analog_Result SIL_Result Effective compensation for variability SIL->SIL_Result Conclusion Conclusion: SIL-IS is the Gold Standard for Accurate and Precise Quantification External_Result->Conclusion Analog_Result->Conclusion SIL_Result->Conclusion

Figure 1. Logical justification for the use of a stable isotope-labeled internal standard.

Experimental_Workflow_Comparison cluster_No_IS External Standard Method cluster_SIL_IS Stable Isotope-Labeled Internal Standard Method A1 Biological Sample A2 Sample Preparation (e.g., Protein Precipitation, Extraction) A1->A2 A3 LC-MS Analysis A2->A3 A4 Analyte Signal A3->A4 A5 Quantification vs. External Curve A4->A5 A6 Result (Prone to Inaccuracy) A5->A6 B1 Biological Sample B_IS Add SIL-IS B1->B_IS B2 Sample Preparation (Analyte + SIL-IS) B_IS->B2 B3 LC-MS Analysis B2->B3 B4 Analyte Signal & SIL-IS Signal B3->B4 B5 Calculate Peak Area Ratio (Analyte / SIL-IS) B4->B5 B6 Quantification vs. Ratio-based Curve B5->B6 B7 Accurate & Precise Result B6->B7

Figure 2. Comparison of experimental workflows with and without a stable isotope-labeled internal standard.

Conclusion

The use of a stable isotope-labeled internal standard is a cornerstone of modern quantitative bioanalysis. By virtue of its chemical identity to the analyte, a SIL-IS co-elutes and experiences the same variations in extraction, matrix effects, and instrument response.[8] The resulting ratio-based quantification effectively normalizes these variables, leading to unparalleled accuracy and precision in the final concentration determination. While the initial investment in synthesizing or purchasing a SIL-IS may be higher than for a structural analog, the significant improvement in data quality and reliability provides a compelling justification for its use, particularly in the regulated environment of drug development and clinical diagnostics.[3][5]

References

Safety Operating Guide

Personal protective equipment for handling Ingavirin-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Ingavirin-d6.

This document provides crucial safety and logistical information for the handling of this compound, a deuterated analog of the antiviral drug Ingavirin. As a pharmaceutical compound with undefined potency, it is imperative to handle this compound with appropriate caution to minimize exposure risk. The following procedural guidance is designed to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE based on the available safety data for Ingavirin and general best practices for handling hazardous drugs (HDs).[1][2]

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-rated gloves.[1]Provides a barrier against direct skin contact. Double-gloving is recommended for handling potentially hazardous compounds.
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[2] A face shield is also recommended.[1]Protects eyes from dust particles and potential splashes. A face shield offers broader facial protection.
Body Protection A disposable gown resistant to hazardous drugs or impervious clothing.[1][2]Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a laboratory fume hood or other appropriate local exhaust ventilation.[2] An N95 respirator may be required for certain procedures.[1]Minimizes the risk of inhaling dust particles. A respirator should be used when engineering controls are insufficient.

Handling and Operational Plan

Safe handling of this compound requires adherence to a strict operational workflow to ensure minimal exposure and prevent contamination.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh and Handle this compound B->C D Perform Experimental Procedures C->D E Decontaminate Work Surfaces D->E F Segregate and Dispose of Waste E->F G Doff PPE in Designated Area F->G

Caption: A diagram illustrating the safe handling workflow for this compound.

Experimental Protocols: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a dry, well-ventilated place.[2] The recommended storage temperature is 2-8°C in a refrigerator.[3]

  • The storage area should be clearly marked with appropriate hazard warnings.

Preparation and Handling:

  • Always handle this compound within a certified laboratory fume hood or other suitable containment system to avoid inhalation of dust.[2]

  • Before handling, ensure all required PPE is correctly donned.

  • When weighing the compound, use a dedicated spatula and weighing paper.

  • Avoid generating dust during handling.

In Case of Exposure:

  • Inhalation: If breathing is difficult, move the individual to fresh air and ensure they are in a comfortable position for breathing. Seek medical attention if symptoms persist.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[2]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes. Consult a doctor.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • All disposable materials that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, should be considered hazardous waste.

  • This contaminated waste should be sealed in a leak-proof container, clearly labeled as hazardous, and disposed of according to institutional and local regulations for pharmaceutical waste.[4]

  • Unused or expired this compound should be disposed of as hazardous pharmaceutical waste and should not be discarded in regular trash or down the drain.[5]

  • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.